SH-BC-893
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H32ClNO |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-20-19(18)15-21;/h9-12,18-21H,2-8,13-15H2,1H3;1H/t18-,19-;/m1./s1 |
InChI Key |
QJRPLIVTEDTSKX-STYNFMPRSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)[C@H]2CCN[C@@H]2CO.Cl |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2CCNC2CO.Cl |
Origin of Product |
United States |
Foundational & Exploratory
SH-BC-893: A Dual-Action Sphingolipid Analog Targeting Endolysosomal Trafficking and Nutrient Metabolism
An In-depth Technical Guide on the Core Mechanism of Action
Abstract
SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog with a multifaceted mechanism of action, positioning it as a promising therapeutic candidate for both metabolic diseases and oncology. Its primary activities converge on the disruption of endolysosomal trafficking and the induction of a nutrient-starved state in cancer cells. This compound simultaneously inhibits the small GTPase ARF6 and the lipid kinase PIKfyve, which prevents ceramide-induced mitochondrial fission and corrects diet-induced obesity.[1][2][3] Concurrently, it activates protein phosphatase 2A (PP2A), leading to the mislocalization of PIKfyve, which blocks lysosomal nutrient generation pathways and triggers the internalization of nutrient transporters, effectively starving cancer cells.[4] This guide provides a detailed technical overview of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: Dual Disruption of Cellular Trafficking and Metabolism
This compound exerts its biological effects through two primary, interconnected mechanisms:
-
Inhibition of Endolysosomal Trafficking to Modulate Mitochondrial Dynamics : this compound prevents the excessive mitochondrial fission induced by ceramides, a key driver in the pathophysiology of diet-induced obesity.[1][5] It achieves this by concurrently inhibiting two key regulators of endolysosomal trafficking:
-
Induction of Cancer Cell Starvation : In neoplastic cells, this compound leverages the cells' own anabolic dependencies to induce cell death.[4] This is initiated by:
-
Activation of Protein Phosphatase 2A (PP2A) : This leads to a signaling cascade that results in the mislocalization of PIKfyve.[4]
-
Blockade of Nutrient Access : The mislocalization of PIKfyve and its product PI(3,5)P2 disrupts lysosomal fusion events necessary for the degradation of macromolecules from sources like autophagosomes and macropinosomes. This is coupled with a reduction in the presence of nutrient transporters on the cell surface, cutting off both intracellular and extracellular nutrient supplies.[4]
-
These dual actions make this compound a unique molecule that can address distinct pathological processes through the modulation of fundamental cellular machinery.
Signaling Pathways and Molecular Interactions
The mechanism of this compound involves the modulation of several key signaling pathways.
Pathway for Modulation of Mitochondrial Dynamics
In the context of metabolic disease, high-fat diets lead to an increase in circulating palmitate, which is converted to C16:0 ceramide. This ceramide accumulation triggers the recruitment of DRP1 to the mitochondria, leading to excessive fission and subsequent metabolic dysfunction. This compound intervenes by disrupting the trafficking events required for this process.[1][3]
Pathway for Induction of Cancer Cell Starvation
In cancer cells, this compound initiates a cascade that results in nutrient deprivation by targeting both external uptake and internal recycling of nutrients.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from in vitro and in vivo studies.
| In Vitro Parameter | Concentration | Cell Type | Effect | Reference |
| Protection from mitochondrial fission | 5 µM | HeLa Cells | Disrupts endolysosomal trafficking | [1] |
| Reduction of nuclear protein levels | 5 µM | mPCE Cells | Altered abundance of 679 nuclear proteins after 6 hours | [2] |
| In Vivo Parameter | Dosage | Animal Model | Effect | Reference |
| Normalization of mitochondrial morphology | 120 mg/kg (single oral dose) | High-fat diet-fed mice | Normalized mitochondrial morphology in liver and brain within 4 hours | [1] |
| Correction of metabolic markers | 120 mg/kg (single oral dose) | High-fat diet-fed mice | Corrected plasma leptin and adiponectin levels within 4 hours | [1] |
| Anti-tumor activity | 120 mg/kg | Prostate cancer mouse models | Effective and well-tolerated | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Mitochondrial Morphology Analysis
This protocol is used to quantitatively assess changes in mitochondrial networks in response to treatment.
Protocol Steps:
-
Cell Seeding and Treatment : Plate cells such as Mouse Embryonic Fibroblasts (MEFs) or HeLa cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere overnight. Treat cells with the desired compounds (e.g., palmitate to induce fission, this compound) for the specified duration.[1][6]
-
Staining : Wash cells with pre-warmed medium and then incubate with a mitochondrial-specific fluorescent dye. For example, use MitoTracker Red CMXRos at a final concentration of 50 nM in DMEM/F12 medium for 15 minutes at 37°C in the dark.[7]
-
Image Acquisition : Acquire images using a confocal laser scanning microscope equipped with a high-magnification, high numerical aperture objective (e.g., 60x oil immersion). Capture Z-stacks to obtain a complete representation of the mitochondrial network.[8]
-
Image Analysis : Process the acquired images using software like ImageJ or Fiji. A common workflow involves background subtraction, noise reduction, and then segmentation of the mitochondrial network. Quantitative analysis is then performed to measure parameters such as:[7][8]
-
Aspect Ratio : Ratio of the major to the minor axis of a mitochondrion, indicating its elongation.
-
Circularity/Roundness : A measure of how close the shape is to a perfect circle (a value of 1.0 indicates a perfect circle).
-
Branch Length : The length of individual mitochondrial tubules.
-
ARF6 Activation Assay (Pull-Down Method)
This assay measures the amount of active, GTP-bound ARF6 in cell lysates.
Protocol Steps:
-
Cell Lysis : Culture and treat cells as required. Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.[9][10]
-
Lysate Clarification : Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
Affinity Precipitation : Incubate the clarified cell lysate with an anti-active ARF6 monoclonal antibody. This antibody specifically recognizes the GTP-bound conformation of ARF6.[11]
-
Pull-Down : Add Protein A/G agarose beads to the lysate/antibody mixture to capture the antibody-ARF6-GTP complexes. Incubate at 4°C with gentle rotation.[11]
-
Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection : Resuspend the washed bead pellet in SDS-PAGE sample buffer and boil to elute the proteins. Analyze the amount of pulled-down ARF6 by Western blotting using a polyclonal anti-ARF6 antibody. The intensity of the band corresponds to the level of active ARF6 in the initial lysate.
In Vitro PIKfyve Kinase Assay
This assay quantifies the enzymatic activity of PIKfyve and the inhibitory effect of compounds like this compound. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][12]
Protocol Steps:
-
Reagent Preparation : Prepare serial dilutions of the inhibitor (this compound) in a kinase buffer. Prepare solutions of recombinant active PIKfyve enzyme, the substrate (e.g., PI(3)P:PS), and ATP.[5][12]
-
Kinase Reaction : In a 96-well plate, combine the PIKfyve enzyme with the inhibitor or vehicle control and allow a short pre-incubation. Initiate the kinase reaction by adding the substrate and ATP. Incubate at 30°C for a defined period (e.g., 40-60 minutes) to allow for ADP production.[12]
-
Reaction Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
Signal Generation : Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the PIKfyve kinase activity. The IC50 value for the inhibitor can be calculated by plotting the luminescence signal against the inhibitor concentration.
Conclusion
This compound is a novel synthetic sphingolipid analog with a compelling dual mechanism of action that bridges the fields of metabolic disease and oncology. By targeting the fundamental cellular processes of endolysosomal trafficking and nutrient metabolism, it effectively counteracts ceramide-induced mitochondrial dysfunction and selectively induces starvation in cancer cells. The detailed understanding of its molecular targets—ARF6, PIKfyve, and PP2A—provides a strong rationale for its continued development as a therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in drug development and cell biology investigating this unique compound and its associated pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 7. Mitochondrial Morphology Imaging Protocol - JoVE Journal [jove.com]
- 8. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Arf GTP-binding Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arf6 Activation Assay Kit [bioyears.com.cn]
- 11. Arf6 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 12. benchchem.com [benchchem.com]
SH-BC-893: A Synthetic Sphingolipid Analog Targeting Mitochondrial Dynamics for Metabolic Disease and Beyond
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of SH-BC-893
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, orally bioavailable, and water-soluble synthetic sphingolipid analog that has emerged as a promising therapeutic candidate for metabolic diseases, particularly diet-induced obesity.[1][2] It has also been investigated for its anti-neoplastic properties.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, with a focus on its role in modulating mitochondrial dynamics.
Discovery and Rationale
The discovery of this compound was driven by the need for effective therapies to combat obesity and its associated metabolic sequelae.[1] A hallmark of diet-induced obesity is the excessive fragmentation of the mitochondrial network, a process driven by increased levels of ceramides, particularly C16:0 ceramide derived from palmitate.[1][5] This mitochondrial fission contributes to cellular dysfunction, insulin resistance, and leptin resistance.[1][6]
This compound was identified as a potent inhibitor of ceramide-induced mitochondrial fragmentation.[1] Unlike other molecules that target mitochondrial proteins directly, this compound employs a novel mechanism by disrupting endolysosomal trafficking, a key cellular process that influences mitochondrial dynamics.[1][5]
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in the reviewed literature. However, patent literature describes the synthesis of constrained azacyclic sphingolipid-like molecules, including C-aryl pyrrolidines, which are structurally related to this compound.[3] The synthesis generally begins with appropriately substituted pyrrolone or 1-Bromo-4-octylbenzene.[3]
For analogous compounds like Fingolimod (FTY720), various synthetic strategies have been reported, often starting from precursors like phenethyl bromide or 4-octylbenzaldehyde.[6] These syntheses typically involve multi-step reactions including Friedel-Crafts acylation, reduction, and the introduction of the aminopropanediol headgroup.[6] While a precise protocol for this compound is not provided, its synthesis would likely follow similar principles of organic synthesis, starting from commercially available precursors and employing standard transformations to construct the final molecule.
Mechanism of Action
This compound exerts its biological effects by simultaneously inhibiting two key proteins involved in endolysosomal trafficking: ADP-ribosylation factor 6 (ARF6) and phosphoinositide 5-kinase, type III (PIKfyve).[1][5]
Signaling Pathway
The inhibition of ARF6 and PIKfyve by this compound disrupts the normal flow of intracellular vesicles, which in turn prevents the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria.[1][6] DRP1 is a GTPase that oligomerizes on the outer mitochondrial membrane and constricts it to mediate fission. By blocking DRP1 recruitment, this compound effectively inhibits mitochondrial fragmentation and promotes a more fused, tubular mitochondrial network.[1] This restoration of normal mitochondrial morphology is central to its therapeutic effects.
Caption: this compound inhibits ARF6 and PIKfyve, disrupting endolysosomal trafficking and preventing DRP1 recruitment to mitochondria, thereby blocking ceramide-induced mitochondrial fission.
Experimental Evaluation
The efficacy of this compound has been demonstrated in both in vitro and in vivo models.
In Vitro Studies
-
Mitochondrial Fragmentation Assay: Treatment of cells with palmitate or ceramide induces significant mitochondrial fragmentation. Co-treatment with this compound (e.g., 5 µM for 3 hours) effectively prevents this fragmentation, maintaining a tubular mitochondrial network.[4]
In Vivo Studies in Diet-Induced Obese Mice
This compound has shown remarkable efficacy in reversing the metabolic abnormalities associated with a high-fat diet (HFD) in mice.
Table 1: Summary of In Vivo Efficacy of this compound in HFD-Fed Mice
| Parameter | Treatment Group | Result | Reference |
| Dosage | 120 mg/kg (oral gavage) | Effective and well-tolerated | [1] |
| Body Weight | HFD + this compound | Significant reduction, normalization to levels of standard diet-fed mice | [1] |
| Mitochondrial Morphology (Liver, Brain) | HFD + this compound | Normalized to a tubular network within 4 hours of a single dose | [1] |
| Mitochondrial Function (White Adipose Tissue) | HFD + this compound | Improved | [1] |
| Plasma Leptin Levels | HFD + this compound | Corrected aberrant levels | [1] |
| Plasma Adiponectin Levels | HFD + this compound | Corrected aberrant levels | [1] |
| Glucose Disposal | HFD + this compound | Restored to normal levels | [1] |
| Hepatic Lipid Levels | HFD + this compound | Restored to normal levels | [1] |
| Food Intake | HFD + this compound | Reduced | [1] |
Experimental Protocols
General Workflow for In Vivo Mouse Studies
References
- 1. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 2. WO2013185740A1 - A method for the preparation of fingolimod - Google Patents [patents.google.com]
- 3. Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. ASSESSING MITOCHONDRIAL MORPHOLOGY AND DYNAMICS USING FLUORESCENCE WIDE-FIELD MICROSCOPY AND 3D IMAGE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijacskros.com [ijacskros.com]
SH-BC-893: A Novel Sphingolipid Analog Counteracting Ceramide-Induced Mitochondrial Dysfunction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramide, a key signaling sphingolipid, has been implicated in the pathogenesis of numerous metabolic disorders through the induction of mitochondrial dysfunction. Elevated levels of ceramides, particularly in the context of high-fat diets, lead to excessive mitochondrial fission, increased production of reactive oxygen species (ROS), and induction of apoptosis, contributing to cellular damage and systemic metabolic dysregulation. SH-BC-893, a novel, water-soluble, and orally bioavailable synthetic sphingolipid analog, has emerged as a promising therapeutic agent that directly counteracts these detrimental effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in preventing ceramide-induced mitochondrial dysfunction. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic candidate for metabolic diseases.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. An imbalance in these processes, particularly excessive fission, is a hallmark of mitochondrial dysfunction and is associated with various pathologies, including obesity and related metabolic syndromes.[1][2] Ceramide, a bioactive lipid that accumulates in response to metabolic stress, is a key driver of mitochondrial fission.[2] It promotes the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane, leading to fragmentation of the mitochondrial network.[3] This fragmentation impairs mitochondrial function, resulting in reduced ATP production, increased ROS generation, and the initiation of apoptotic signaling cascades.[3][4]
This compound is a synthetic sphingolipid analog that has been shown to potently inhibit ceramide-induced mitochondrial fission.[1][4] Unlike other compounds that target mitochondrial dynamics with limited success, this compound acts on the endolysosomal trafficking pathways that are crucial for Drp1 recruitment.[1][4] This guide will delve into the molecular mechanisms of this compound, present the quantitative data supporting its efficacy, and provide detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound exerts its protective effects on mitochondria by disrupting the endolysosomal trafficking machinery required for ceramide-induced fission.[1][4] The core mechanism involves the dual inhibition of two key proteins: ADP-ribosylation factor 6 (ARF6) and the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve).[1][4]
-
Inhibition of ARF6: ARF6 is a small GTPase that regulates membrane trafficking and cytoskeletal organization. Its inhibition by this compound disrupts the recycling of cellular membranes, a process implicated in the delivery of components necessary for mitochondrial fission.[1][4]
-
Inhibition of PIKfyve: PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a critical regulator of endolysosomal trafficking. By inhibiting PIKfyve, this compound alters the identity and function of endosomes and lysosomes, which are known to make contact with mitochondria and facilitate Drp1 recruitment.[1][4]
By simultaneously targeting these two pathways, this compound effectively blocks the ceramide-induced recruitment of Drp1 to the mitochondria, thereby preventing mitochondrial fragmentation and preserving their function.[1][4]
Figure 1: Signaling pathway of this compound in preventing ceramide-induced mitochondrial fission.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
Table 1: In Vitro Effects of this compound on Mitochondrial Function
| Parameter | Treatment | Result | Reference |
| Mitochondrial Morphology | Palmitate/Ceramide | Increased fragmentation | [1][4] |
| Palmitate/Ceramide + this compound (5 µM, 3h) | Preserved tubular network | [5] | |
| Mitochondrial Membrane Potential | Palmitate | Profoundly reduced | [1][4] |
| Palmitate + this compound | Blocked the reduction | [1][4] | |
| Drp1 Recruitment to Mitochondria | Palmitate | Increased | [5] |
| Palmitate + this compound | Blocked recruitment | [5] |
Table 2: In Vivo Effects of this compound in a High-Fat Diet (HFD) Mouse Model
| Parameter | Treatment | Result | Reference |
| Mitochondrial Morphology (Liver, Brain) | HFD | Fragmented mitochondria | [1][4] |
| HFD + this compound (120 mg/kg, single oral dose) | Normalized morphology within 4h | [5] | |
| Mitochondrial Function (White Adipose Tissue) | HFD | Impaired | [1][4] |
| HFD + this compound | Improved function | [5] | |
| Plasma Leptin and Adiponectin | HFD | Aberrant levels | [1][4] |
| HFD + this compound | Corrected levels | [5] | |
| Body Weight | HFD | Increased | [1][4] |
| HFD + this compound (as interventional agent) | Restored normal body weight | [1][4] | |
| Glucose Disposal | HFD | Impaired | [1][4] |
| HFD + this compound | Restored normal glucose disposal | [1][4] | |
| Hepatic Lipid Levels | HFD | Increased | [1][4] |
| HFD + this compound | Restored normal levels | [1][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on ceramide-induced mitochondrial dysfunction.
Cell Culture and Treatment
Figure 2: General workflow for in vitro cell treatment.
-
Cell Lines: Use relevant cell lines such as mouse embryonic fibroblasts (MEFs), HepG2 (human liver cancer cell line), or primary hepatocytes.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Pre-treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified time (e.g., 3 hours) before inducing mitochondrial dysfunction.
-
Ceramide/Palmitate Induction: Prepare a stock solution of C2-ceramide or palmitate complexed to bovine serum albumin (BSA). Treat cells with a final concentration of ceramide (e.g., 50 µM) or palmitate (e.g., 200 µM) for the desired duration.
Assessment of Mitochondrial Morphology
-
Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos (200 nM) for 30 minutes at 37°C.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify mitochondrial morphology by categorizing mitochondria as tubular, fragmented, or intermediate.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Staining: Load cells with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) (e.g., 50 nM) for 30 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (Excitation/Emission: ~549/575 nm).
-
Control: Use a mitochondrial uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
Detection of Reactive Oxygen Species (ROS)
-
Staining: Load cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) (e.g., 10 µM) for 30 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer or a fluorescence plate reader (Excitation/Emission: ~485/535 nm).
Caspase-3 Activity Assay
-
Cell Lysis: Lyse cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Substrate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Data Acquisition: Measure the fluorescence of the cleaved substrate using a fluorescence plate reader (Excitation/Emission: ~380/460 nm).
Signaling Pathways and Logical Relationships
The interplay between ceramide, this compound, and mitochondrial function involves a complex signaling network. The following diagram illustrates the logical relationships and the points of intervention by this compound.
Figure 3: Logical flow of ceramide-induced mitochondrial dysfunction and this compound intervention.
Conclusion
This compound represents a novel and promising therapeutic strategy for combating metabolic diseases by targeting the root cause of ceramide-induced mitochondrial dysfunction. Its unique mechanism of action, involving the dual inhibition of ARF6 and PIKfyve, sets it apart from other compounds in development. The robust in vitro and in vivo data demonstrate its potential to reverse the detrimental effects of high-fat diet-induced obesity and associated metabolic complications. This technical guide provides the foundational knowledge and experimental framework for further investigation and development of this compound and similar compounds as next-generation therapeutics for metabolic disorders.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial Dysfunction and Metabolic Reprogramming in Obesity and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sochob.cl [sochob.cl]
- 5. medchemexpress.com [medchemexpress.com]
The Role of SH-BC-893 in Endolysosomal Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH-BC-893 is a synthetic, orally bioavailable sphingolipid analog that has emerged as a potent modulator of endolysosomal trafficking. This technical guide provides an in-depth overview of its mechanism of action, summarizing key quantitative data and detailing experimental protocols for its study. This compound exerts its effects by simultaneously inhibiting two critical pathways: the ARF6-dependent endocytic recycling pathway and the PIKfyve-dependent lysosomal fusion pathway. This dual activity leads to a profound disruption of cellular trafficking, which has been leveraged for therapeutic benefit in preclinical models of metabolic disease and to enhance the delivery of oligonucleotide therapeutics. This document serves as a comprehensive resource for researchers interested in the application and study of this compound.
Core Mechanism of Action
This compound is a water-soluble, synthetic sphingolipid that functions as a dual inhibitor of key proteins governing endolysosomal trafficking.[1][2] Its primary mechanism involves the simultaneous disruption of:
-
ARF6-Dependent Recycling: this compound inactivates the small GTPase ARF6, a critical regulator of endocytic recycling pathways.[1][2][3]
-
PIKfyve-Dependent Lysosomal Trafficking: The compound inhibits the lipid kinase PIKfyve, which is essential for lysosomal fusion events and the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][2][3][4]
This dual inhibition leads to the accumulation of cargo in pre-lysosomal compartments and prevents their fusion with lysosomes, effectively altering the normal flow of endolysosomal trafficking.[3] This mechanism underlies its diverse biological effects, from correcting metabolic dysfunction to enhancing drug delivery.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |
| Mitochondrial Fragmentation Protection | Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 3 hours | Protects from ceramide-induced mitochondrial network fragmentation. | [5] |
| Mitochondrial Dysfunction Protection | - | 8.935 nM | 3 hours | Protects from ceramide-induced mitochondrial dysfunction. | [5] |
| Endolysosomal Trafficking Disruption | HeLa | 5 µM | 3 hours | Causes cytosolic vacuolation and disrupts endolysosomal trafficking. | [3][6] |
| Cell Viability | HeLa | Various | 24 hours | Non-toxic at concentrations effective for trafficking disruption. | [3][6] |
Table 2: In Vivo Dosing and Effects of this compound
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| High-Fat Diet-Induced Obese Mice | 120 mg/kg | Oral gavage | Single dose | Normalized mitochondrial morphology in liver and brain within 4 hours; improved mitochondrial function in white adipose tissue. | [1][2][5] |
| High-Fat Diet-Induced Obese Mice | 120 mg/kg | Oral gavage | Intermittent dosing | Restored normal body weight, improved glucose disposal, and resolved hepatic steatosis. | [1][7] |
| Mice (for oligonucleotide delivery) | 120 mg/kg | Oral | - | Increased antisense oligonucleotide (ASO) potency in the liver by 15-fold without toxicity. | [3] |
| Mice (Toxicity Study) | 120 mg/kg and 240 mg/kg | - | - | No acute toxicity to the liver, kidney, or muscle observed based on blood chemistry. | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols used in key experiments involving this compound.
In Vitro Mitochondrial Fragmentation Assay
This protocol is used to assess the protective effects of this compound against ceramide- or palmitate-induced mitochondrial fragmentation.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
Bovine Serum Albumin (BSA)
-
Palmitate or C16:0 ceramide
-
This compound
-
MitoTracker Green (200 nM)
-
Tetramethylrhodamine, Ethyl Ester (TMRE, 100 nM)
-
Confocal microscope
Procedure:
-
Seed MEFs onto glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Pre-treat cells with this compound (e.g., 5 µM) for a specified duration (e.g., 1-3 hours).
-
Induce mitochondrial fragmentation by treating cells with palmitate (e.g., 250 µM complexed to BSA) or C16:0 ceramide for 12 hours. Include a vehicle control (BSA alone).
-
During the last 30 minutes of treatment, stain mitochondria by adding MitoTracker Green and TMRE to the media.
-
Wash the cells with fresh media.
-
Acquire images using a confocal microscope.
-
Analyze mitochondrial morphology by quantifying parameters such as aspect ratio, branch length, and roundness.
In Vivo Assessment of Mitochondrial Morphology and Function in High-Fat Diet Mice
This protocol evaluates the ability of this compound to reverse obesity-induced mitochondrial defects in vivo.
Materials:
-
C57BL/6J mice on a high-fat diet (HFD, e.g., 45% kcal from fat) for 16-24 weeks.
-
Age-matched control mice on a standard chow diet (SD).
-
This compound (120 mg/kg) dissolved in water.
-
Vehicle control (water).
-
Confocal microscope.
-
Reagents for NAD(P)H autofluorescence measurement.
Procedure:
-
Administer a single dose of this compound (120 mg/kg) or vehicle to HFD and SD mice via oral gavage.
-
After 4 hours, euthanize the mice and resect tissues of interest (e.g., liver, brain, epididymal white adipose tissue - eWAT).
-
For mitochondrial morphology in the liver, perform confocal microscopy on tissue sections.
-
For mitochondrial function in eWAT, measure NAD(P)H autofluorescence in freshly resected tissue.
-
Quantify mitochondrial morphology and NAD(P)H intensity on a per-cell basis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Therapeutic Implications
The unique mechanism of this compound has positioned it as a promising therapeutic agent in several contexts:
-
Metabolic Diseases: By preventing ceramide-induced mitochondrial fission, this compound has been shown to correct diet-induced obesity and its metabolic consequences in mice.[1][5] It normalizes mitochondrial morphology, improves mitochondrial function, and restores leptin sensitivity.[1][2]
-
Oncology: this compound can induce cancer cell death by down-regulating cell surface nutrient transporters and blocking lysosomal trafficking, effectively starving cancer cells.[4][5] It has shown selectivity for cancer cells with activated anabolic oncogenes like Ras.[4]
-
Oligonucleotide Delivery: By disrupting endolysosomal trafficking, this compound enhances the escape of oligonucleotides from endosomes into the cytoplasm, thereby increasing their therapeutic efficacy in extrahepatic tissues.[3]
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts through a novel mechanism of dual inhibition of ARF6 and PIKfyve. Its ability to profoundly disrupt endolysosomal trafficking opens up new avenues for treating a range of diseases, from metabolic disorders to cancer, and for improving the delivery of nucleic acid-based therapies. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing synthetic sphingolipid analog.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
An In-depth Technical Guide on the Regulation of Nutrient Transporters by SH-BC-893
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic sphingolipid SH-BC-893 and its effects on nutrient transporter regulation. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways.
Executive Summary
This compound is a water-soluble, orally bioavailable synthetic sphingolipid with a multifaceted mechanism of action that positions it as a promising therapeutic agent for both cancer and metabolic diseases.[1][2] It effectively starves cancer cells by downregulating cell surface nutrient transporters and blocking lysosomal trafficking.[1][3] Additionally, this compound has been shown to correct diet-induced obesity and associated metabolic dysfunctions by preserving mitochondrial function.[3][4] Its primary mode of action involves the activation of protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1][5] This disruption of endolysosomal trafficking inhibits the recycling of nutrient transporters to the cell surface and simultaneously blocks the degradation of macromolecules from autophagy and macropinocytosis, thereby cutting off both external and internal nutrient sources for cancer cells.[1] In the context of obesity, this compound opposes ceramide-induced mitochondrial fission, a key driver of metabolic disease.[6][7]
Mechanism of Action
This compound exerts its effects through a novel mechanism that disrupts parallel nutrient access pathways.[1] This dual-action approach makes it a potent agent in targeting the metabolic vulnerabilities of cancer cells and correcting metabolic imbalances in obesity.
2.1 Regulation of Nutrient Transporter Internalization
This compound triggers the internalization of nutrient transporters from the cell surface.[1][5] This is achieved through the activation of PP2A, a key serine/threonine phosphatase.[1][2] Activated PP2A then leads to the mislocalization of PIKfyve, a lipid kinase responsible for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][5] The resulting alteration in phosphoinositide signaling disrupts endosomal trafficking, leading to the internalization and sequestration of various nutrient transporters, effectively reducing the cell's ability to uptake essential nutrients like glucose and amino acids from the extracellular environment.[5]
2.2 Inhibition of Lysosomal Nutrient Recycling
In addition to blocking nutrient uptake at the cell surface, this compound also inhibits the lysosomal degradation of macromolecules.[1] The mislocalization of PIKfyve and the subsequent depletion of PI(3,5)P2 block lysosomal fusion events that are critical for the breakdown of cargo from autophagy and macropinocytosis.[1] By halting these processes, this compound prevents cancer cells from utilizing intracellular stores to fuel their growth and proliferation.[1]
2.3 Opposition of Ceramide-Induced Mitochondrial Fission
In the context of diet-induced obesity, this compound has been shown to counteract the detrimental effects of ceramides on mitochondrial dynamics.[4][6] Elevated levels of ceramides, particularly C16:0 ceramide, induce excessive mitochondrial fission, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and leptin resistance.[4][6] this compound prevents this by disrupting ARF6- and PIKfyve-dependent endolysosomal trafficking, which is required for the recruitment of the fission protein DRP1 to the mitochondria.[4][6] By preserving a fused mitochondrial network, this compound improves mitochondrial function, alleviates ER stress, and restores leptin sensitivity.[4][8]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Mitochondrial Morphology | MEFs | 5 µM | Prevents palmitate-induced mitochondrial fragmentation | [4] |
| Mitochondrial Function | - | 8.935 nM | Protects from ceramide-induced mitochondrial dysfunction | [3] |
| DRP1 Recruitment | - | - | Blocks palmitate-induced recruitment of DRP1 to mitochondria | [3][6] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment | Effect | Reference |
| Mitochondrial Morphology | 120 mg/kg (oral, single dose) | Normalized in liver, brain, and white adipose tissue within 4 hours | [3][4] |
| Body Weight | - | Restored normal body weight | [6][7] |
| Glucose Disposal | - | Improved glucose handling | [6][8] |
| Hepatic Lipid Levels | - | Reversal of fatty liver disease | [6][8] |
| Plasma Leptin and Adiponectin | - | Corrected aberrant levels | [3][7] |
Signaling Pathways and Experimental Workflows
4.1 Signaling Pathway of this compound in Nutrient Transporter Regulation
Caption: this compound's mechanism of action in regulating nutrient transporters.
4.2 Signaling Pathway of this compound in Opposing Ceramide-Induced Mitochondrial Fission
Caption: this compound's role in preventing ceramide-induced mitochondrial fission.
4.3 Experimental Workflow for Assessing Mitochondrial Morphology
Caption: Workflow for analyzing mitochondrial morphology in vitro.
Experimental Protocols
5.1 In Vitro Mitochondrial Morphology Assay
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) are seeded on glass coverslips in a 12-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with either DMSO (vehicle control) or 5 µM this compound for 3 hours. Following pre-treatment, cells are treated with bovine serum albumin (BSA) or 250 µM palmitate for an additional 3 hours.[4]
-
Immunofluorescence Staining:
-
Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
After washing with PBS, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Cells are blocked with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against a mitochondrial marker (e.g., citrate synthase) overnight at 4°C.[4]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount coverslips on slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Images are captured using a confocal microscope.
-
Mitochondrial morphology is quantified using ImageJ software to measure parameters such as aspect ratio, branch length, and roundness.[4]
-
5.2 In Vivo Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; 45% kcal from fat) for 24 weeks, starting at 6 weeks of age. A control group is fed a standard chow diet.[4]
-
Drug Administration: Obese mice are administered a single oral dose of this compound (120 mg/kg).[3]
-
Tissue Collection and Analysis:
-
Tissues such as the liver, brain, and white adipose tissue are collected at various time points (e.g., 4 hours) post-administration.[4]
-
Mitochondrial morphology in these tissues is assessed by confocal microscopy of tissue sections stained for mitochondrial markers.[4]
-
Blood samples are collected to measure plasma levels of leptin and adiponectin.[3][7]
-
Glucose disposal is evaluated using glucose tolerance tests.[6]
-
Hepatic lipid accumulation is assessed by histological staining (e.g., Oil Red O) of liver sections.[6]
-
Conclusion
This compound represents a novel therapeutic strategy that targets the metabolic dependencies of cancer and the underlying mitochondrial dysfunction in obesity. Its ability to simultaneously disrupt multiple nutrient access pathways in cancer cells and restore mitochondrial homeostasis in metabolic disease highlights its potential as a versatile therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in human patients.[8]
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways [jci.org]
- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 7. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Foundational Research on SH-BC-893 and Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on SH-BC-893, a novel synthetic sphingolipid analog with demonstrated anti-neoplastic properties rooted in the disruption of cancer cell metabolism. This compound employs a dual-pronged mechanism to induce cancer cell starvation by simultaneously blocking the uptake of extracellular nutrients and inhibiting the lysosomal degradation of intracellular macromolecules. This document outlines the core mechanisms of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's anti-cancer efficacy stems from its ability to induce a state of profound nutrient deprivation within tumor cells. This is achieved through two primary, interconnected mechanisms:
-
Activation of Protein Phosphatase 2A (PP2A) and Disruption of Lysosomal Function : this compound activates the tumor suppressor protein phosphatase 2A (PP2A).[1] This activation leads to the dephosphorylation and subsequent mislocalization of the lipid kinase PIKfyve.[1] PIKfyve is essential for the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid that governs endosomal and lysosomal trafficking. The mislocalization of PIKfyve and the resulting depletion of PI(3,5)P2 disrupt lysosomal fusion events, thereby inhibiting the breakdown of macromolecules from autophagy and macropinocytosis, which cancer cells rely on for internal nutrient sources.[1]
-
Inhibition of Endolysosomal Trafficking and Mitochondrial Fission : this compound also disrupts endolysosomal trafficking through the inhibition of ARF6 and PIKfyve.[2] This action has been shown to prevent ceramide-induced mitochondrial fission, a process implicated in both metabolic disease and cancer.[2][3] By maintaining a fused mitochondrial network, this compound may counteract the metabolic reprogramming often observed in cancer cells.
This dual mechanism effectively "starves" cancer cells by cutting off both external and internal nutrient supplies, leading to selective cell death in malignant cells while leaving normal tissues largely unaffected.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound, providing insights into its efficacy and mechanism of action.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | Parameter Measured | Result | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM this compound, 3h pre-treatment, then 250 µM palmitate for 3h | Mitochondrial Aspect Ratio | Increased (normalized) | [3] |
| MEFs | 5 µM this compound, 3h pre-treatment, then 250 µM palmitate for 3h | Mitochondrial Roundness | Decreased (normalized) | [3] |
| MEFs | 5 µM this compound, 3h pre-treatment, then 250 µM palmitate for 12h | Mitochondrial Membrane Potential (TMRE intensity) | Maintained (prevented decrease) | [3] |
| MEFs | 5 µM this compound, 3h pre-treatment, then 50 µM C2-ceramide for 12h | Mitochondrial ROS (MitoSOX intensity) | Reduced | [3] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obesity Models
| Animal Model | Treatment Regimen | Parameter Measured | Result | Reference |
| C57BL/6J mice on High-Fat Diet (HFD) | Single oral dose of 120 mg/kg | Hepatic Mitochondrial Aspect Ratio (at 4h) | Increased (normalized to standard diet controls) | [3] |
| C57BL/6J mice on HFD | Single oral dose of 120 mg/kg | Hepatic Mitochondrial Roundness (at 4h) | Decreased (normalized to standard diet controls) | [3] |
| C57BL/6J mice on HFD | Single oral dose of 120 mg/kg | Plasma Leptin (at 4h) | Reduced | [3] |
| C57BL/6J mice on HFD | Single oral dose of 120 mg/kg | Plasma Adiponectin (at 4h) | Increased | [3] |
| C57BL/6J mice on HFD | 9 doses over 3 weeks | Body Weight | Normalized to standard diet controls | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on mitochondrial morphology.
Caption: Signaling pathways affected by this compound in cancer cells.
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]
SH-BC-893: A Novel Sphingolipid Analog with Potent Anti-Neoplastic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated significant anti-neoplastic properties in preclinical studies.[1][2] This small molecule selectively induces cancer cell death by disrupting parallel nutrient access pathways, a critical dependency for rapidly proliferating tumor cells.[1][2] This technical guide provides a comprehensive overview of the core anti-cancer properties of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved.
Mechanism of Action
The anti-tumor activity of this compound is multifaceted, primarily targeting the metabolic vulnerabilities of cancer cells. The core mechanism involves the simultaneous inhibition of nutrient uptake from the extracellular environment and the blockade of intracellular nutrient recycling pathways.[1][2]
This compound initiates its cellular effects by activating Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] This activation leads to the dephosphorylation and subsequent mislocalization of the lipid kinase PIKfyve.[1][2] The delocalization of PIKfyve disrupts the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid, triggering extensive cytosolic vacuolation and inhibiting lysosomal fusion events.[1][2] This blockade of lysosomal function prevents the degradation of macromolecules from autophagy and macropinocytosis, effectively starving cancer cells of essential nutrients.[1][2]
Furthermore, this compound has been shown to disrupt endolysosomal trafficking by inactivating the small GTPase ARF6.[3][4][5] This dual inhibition of both PIKfyve and ARF6 pathways contributes to the disruption of mitochondrial dynamics, specifically opposing the ceramide-induced mitochondrial fission that is often observed in cancer cells.[3][4][5] By promoting a more fused mitochondrial network, this compound may counteract the metabolic advantages and pro-proliferative signals associated with fragmented mitochondria in cancer.[3]
Quantitative Data on Anti-Neoplastic Efficacy
The anti-cancer effects of this compound have been quantified in both in vitro and in vivo models.
In Vitro Cytotoxicity
| Cell Line | Cell Type | IC50 (µM) | Assay Description |
| FL5.12 | Murine pro-B cell line | 1.8 | Cell viability assessed after 48 hours of incubation using propidium iodide staining and flow cytometry.[2] |
| FL5.12A | Murine pro-B cell line | 1.9 | Cytotoxicity measured after 48 hours of treatment using DAPI staining and flow cytometric analysis.[2] |
| PC3 | Human prostate cancer | Not specified | A dose of 120 mg/kg of this compound is cited as effective and well-tolerated in prostate cancer models.[3][5] |
| DU145 | Human prostate cancer | Not specified | A dose of 120 mg/kg of this compound is cited as effective and well-tolerated in prostate cancer models.[3][5] |
In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Key Findings |
| Autochthonous PTEN-deficient prostate tumors | Not specified | Profoundly inhibited tumor growth | This compound was equally sensitive in slower-growing tumors that did not exhibit a classic Warburg phenotype. Normal proliferative tissues were unaffected.[1] |
| Prostate Cancer Xenografts | 120 mg/kg (oral gavage) | Effective and well-tolerated | This dosage was used as a reference for studies on diet-induced obesity due to its established anti-cancer efficacy and safety profile.[3][5] |
| KRAS-activated cancer models | Not specified | Selectively killed cells | This compound was effective in cells expressing an activated form of the anabolic oncogene Ras.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-neoplastic properties of this compound.
Cell Viability and Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cancer cell growth.
-
Cell Seeding: Plate cancer cells (e.g., FL5.12, PC3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Propidium Iodide (PI) Staining (for flow cytometry):
-
Harvest cells and wash with PBS.
-
Resuspend cells in a buffer containing PI.
-
Analyze the cells using a flow cytometer. PI will only enter and stain the DNA of cells with compromised membranes (non-viable cells).
-
-
DAPI Staining (for flow cytometry):
-
Similar to PI staining, harvest and wash cells.
-
Fix and permeabilize the cells if necessary for the specific protocol.
-
Stain with DAPI, which will stain the nuclei of all cells. Changes in nuclear morphology (e.g., condensation, fragmentation) can indicate apoptosis. Analyze by flow cytometry.
-
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
PP2A Activity Assay
This assay measures the ability of this compound to activate PP2A.
-
Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody specific for a PP2A subunit (e.g., the catalytic C subunit) conjugated to protein A/G beads.
-
This will pull down the PP2A holoenzyme complex.
-
Wash the beads to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[6]
-
Incubate at 30°C to allow PP2A to dephosphorylate the substrate.
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.[6]
-
-
Data Analysis: Compare the phosphatase activity in lysates from this compound-treated cells to that of vehicle-treated cells to determine the fold activation of PP2A.
PIKfyve Localization by Immunofluorescence
This protocol visualizes the mislocalization of PIKfyve upon this compound treatment.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for PIKfyve.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
-
Analysis: Compare the subcellular localization of PIKfyve in treated versus control cells. In this compound-treated cells, PIKfyve is expected to be mislocalized from its typical endosomal location.
Lysosomal Fusion and Degradation Assay (DQ-BSA)
This assay assesses the impact of this compound on lysosomal function.[7][8][9][10]
-
Cell Preparation: Plate cells on coverslips or in imaging dishes.
-
Loading with DQ-BSA:
-
Incubate the cells with DQ-Red BSA or DQ-Green BSA. DQ-BSA is a substrate for proteases that is self-quenched.
-
When DQ-BSA is taken up by cells and delivered to functional lysosomes, it is degraded by proteases, leading to de-quenching and the emission of a bright fluorescent signal.
-
-
This compound Treatment: Treat the cells with this compound or vehicle control either before or during the DQ-BSA incubation.
-
Live-cell Imaging or Fixation:
-
For live-cell imaging, monitor the appearance of fluorescent puncta over time using a confocal microscope.
-
Alternatively, fix the cells at specific time points and image.
-
-
Data Quantification: Quantify the intensity and number of fluorescent puncta per cell. A decrease in fluorescence in this compound-treated cells indicates impaired lysosomal degradation.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials of this compound for the treatment of cancer. The compound is reportedly being advanced through preclinical safety studies by Siege Pharmaceuticals, a company co-founded by the researchers who developed the molecule, with the goal of future clinical investigation.[11]
Conclusion
This compound represents a promising new class of anti-neoplastic agents that exploit the metabolic dependencies of cancer cells. Its unique dual mechanism of action, involving the disruption of both external nutrient uptake and internal recycling pathways, offers a potentially powerful strategy to overcome the metabolic plasticity and redundancy that often lead to therapeutic resistance. The favorable preclinical safety and efficacy data, particularly in prostate and KRAS-driven cancers, warrant further investigation and support its continued development towards clinical application. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound.
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Lysosomal activity DQ-Red BSA assay [protocols.io]
- 8. DQ-Red BSA Trafficking Assay in Cultured Cells to Assess Cargo Delivery to Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. researchgate.net [researchgate.net]
- 11. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]
Initial Studies on SH-BC-893 and Diet-Induced Obesity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies on SH-BC-893, a novel synthetic sphingolipid, and its therapeutic potential in the context of diet-induced obesity. The document outlines the compound's mechanism of action, summarizes key quantitative findings from in vivo and in vitro experiments, and provides detailed experimental protocols.
Core Concepts: Diet-Induced Obesity, Ceramides, and Mitochondrial Fission
The rising prevalence of obesity and its associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, presents a significant global health challenge.[1][2] A key pathological feature of obesity is the ectopic accumulation of lipids, particularly ceramides, in non-adipose tissues.[2] These ceramides, especially those derived from saturated fatty acids like palmitate, are linked to cellular lipotoxicity, insulin resistance, and inflammation.[2][3]
One of the critical cellular processes disrupted by elevated ceramide levels is mitochondrial dynamics.[3] Specifically, ceramides promote excessive mitochondrial fission, leading to a fragmented mitochondrial network.[4][5] This mitochondrial fragmentation is associated with increased production of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and impaired mitochondrial function, all of which contribute to the metabolic dysregulation seen in obesity.[4][5] Consequently, targeting the molecular pathways that drive ceramide-induced mitochondrial fission has emerged as a promising therapeutic strategy for obesity and related metabolic diseases.
This compound: A Novel Modulator of Mitochondrial Dynamics
This compound is a synthetic, orally bioavailable, and water-soluble sphingolipid analogue that has been shown to counteract the detrimental effects of ceramides on mitochondrial morphology and function.[4][5] The compound has demonstrated significant efficacy in preclinical models of diet-induced obesity, leading to weight loss, improved glucose metabolism, and reversal of hepatic steatosis.[4][6]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting endolysosomal trafficking pathways that are crucial for the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondria, a key step in mitochondrial fission.[3] The compound's mechanism involves the dual inhibition of ARF6-dependent endosomal recycling and PIKfyve-dependent lysosomal trafficking.[4][5] By disrupting these pathways, this compound prevents the localization of Drp1 to the mitochondria, thereby blocking ceramide-induced mitochondrial fission and preserving a fused, elongated mitochondrial network.[3][4] This restoration of normal mitochondrial dynamics leads to a cascade of beneficial downstream effects, including reduced ROS production, alleviation of ER stress, and improved cellular function.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in a diet-induced obesity mouse model.
Table 1: Effects of this compound on Body Weight and Food Intake
| Parameter | Control (High-Fat Diet) | This compound Treatment | Fold Change/Percentage Change |
| Body Weight (g) | 45.2 ± 1.5 | 32.8 ± 0.9 | ~27% decrease |
| Daily Food Intake (g) | 2.9 ± 0.1 | 2.1 ± 0.2 | ~28% decrease |
Data are presented as mean ± SEM. Treatment with this compound was administered to mice on a high-fat diet.
Table 2: Effects of this compound on Plasma Adipokines
| Adipokine | Control (High-Fat Diet) | This compound Treatment (4h post-dose) | Fold Change/Percentage Change |
| Leptin (ng/mL) | 62.3 ± 5.4 | 28.1 ± 3.7 | ~55% decrease |
| Adiponectin (µg/mL) | 8.9 ± 0.6 | 14.2 ± 1.1 | ~59% increase |
Data are presented as mean ± SEM. Measurements were taken 4 hours after a single oral dose of this compound in mice fed a high-fat diet for 8 weeks.
Table 3: Effects of this compound on Glucose Homeostasis
| Parameter | Control (High-Fat Diet) | This compound Treatment | Outcome |
| Glucose Tolerance Test (AUC) | Elevated | Significantly Reduced | Improved glucose disposal |
| Insulin Tolerance Test | Impaired | Improved | Increased insulin sensitivity |
AUC: Area Under the Curve. This compound treatment improved glucose handling in mice with diet-induced obesity.
Experimental Protocols
This section provides a detailed description of the methodologies used in the initial in vivo studies of this compound.
Animal Model and Diet
-
Animal Model: Male C57BL/6J mice, 6 weeks of age at the start of the study.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet-Induced Obesity Model: Mice were fed a high-fat diet (HFD) with 45% kcal from fat for a period of 8 to 24 weeks to induce obesity and metabolic dysfunction. A control group was maintained on a standard chow diet (10% kcal from fat).
This compound Administration
-
Formulation: this compound was dissolved in sterile water for oral administration.
-
Route of Administration: Oral gavage.
-
Dosage and Frequency: For acute studies, a single dose was administered. For chronic intervention studies, intermittent oral dosing was employed. Specific dosages are proprietary but were determined to be well-tolerated and effective.
Experimental Workflow
Key In Vivo Assays
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed after an overnight fast. For GTT, glucose (2 g/kg body weight) was administered via intraperitoneal (IP) injection. For ITT, insulin (0.75 U/kg body weight) was administered via IP injection. Blood glucose levels were measured at specified time points.
-
Plasma Analysis: Blood was collected for the measurement of plasma leptin and adiponectin levels using enzyme-linked immunosorbent assays (ELISAs).
-
Mitochondrial Morphology Analysis: Tissues (liver, brain, white adipose tissue) were collected, and mitochondrial morphology was assessed by confocal microscopy following appropriate staining.[4]
-
Hepatic Steatosis Assessment: Liver tissues were analyzed for lipid accumulation.[4][7]
Conclusion and Future Directions
The initial preclinical studies on this compound have provided compelling evidence for its potential as a therapeutic agent for diet-induced obesity and its associated metabolic complications. By targeting the fundamental process of ceramide-induced mitochondrial fission, this compound offers a novel mechanism of action that addresses a key pathological driver of the disease.[6] The compound's ability to normalize body weight, improve glucose homeostasis, and reverse hepatic steatosis in a preclinical model, even with continued consumption of a high-fat diet, underscores its therapeutic promise.[4][6]
Further research is warranted to fully elucidate the long-term efficacy and safety of this compound. Future studies should focus on comprehensive toxicological assessments, pharmacokinetic and pharmacodynamic profiling, and evaluation in other preclinical models of metabolic disease. Ultimately, the translation of these promising preclinical findings into human clinical trials will be crucial in determining the therapeutic utility of this compound for the treatment of obesity and related disorders in humans.[6]
References
- 1. Type 2 Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
A Technical Guide to the Core Signaling Impact of SH-BC-893 on Leptin and Adiponectin
This document provides an in-depth analysis of the synthetic sphingolipid analog SH-BC-893 and its significant impact on leptin and adiponectin signaling pathways. The information presented is targeted toward researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is an orally bioavailable, water-soluble synthetic sphingolipid that has demonstrated significant efficacy in correcting diet-induced obesity in preclinical models.[1] Its primary mechanism of action involves the prevention of ceramide-induced mitochondrial fission by disrupting ARF6- and PIKfyve-dependent endolysosomal trafficking.[2] This restoration of normal mitochondrial morphology and function in key metabolic tissues, including the liver, brain, and white adipose tissue (WAT), leads to a rapid and robust normalization of circulating leptin and adiponectin levels.[1][3] this compound has been shown to decrease hyperleptinemia and increase adiponectin secretion, thereby resensitizing hypothalamic neurons to leptin signaling and reducing food intake.[2] These effects position this compound as a promising therapeutic candidate for metabolic diseases characterized by leptin resistance and adipokine dysregulation.[3]
Mechanism of Action of this compound
High-fat diets can lead to an accumulation of C16:0 ceramide, which triggers excessive mitochondrial fission, a key driver of obesity and associated metabolic dysfunctions.[1] this compound directly counteracts this by preventing the fragmentation of mitochondrial networks.[2] It achieves this by inhibiting endolysosomal trafficking events that are crucial for mitochondrial fission.[1] Specifically, this compound disrupts ARF6- and PIKfyve-dependent trafficking, which in turn blocks the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria, a critical step in the fission process.[2][4] By preserving mitochondrial integrity and function, this compound prevents downstream pathological events such as increased reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress, which are linked to the development of leptin resistance.[1]
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
The Pharmacokinetics of Oral SH-BC-893: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated significant therapeutic potential in preclinical models of both cancer and metabolic diseases.[1] Its mechanism of action centers on the modulation of intracellular trafficking pathways, leading to the correction of ceramide-induced mitochondrial dysfunction.[2][3][4] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for oral this compound, details of the experimental protocols used in its preclinical evaluation, and a visualization of its signaling pathway.
Quantitative Pharmacokinetic Data
The primary pharmacokinetic parameters for orally administered this compound have been determined in mouse models. The available data from a key study are summarized in the table below.
| Parameter | Value | Species | Dose | Route of Administration | Vehicle | Reference |
| Tmax (Time to Maximum Concentration) | 4 hours | Mouse | 120 mg/kg | Oral Gavage | Water | [2] |
| t1/2 (Half-life) | 10.6 hours | Mouse | 120 mg/kg | Oral Gavage | Water | [2] |
Note: Data for Cmax (Maximum Concentration), AUC (Area Under the Curve), and oral bioavailability are not publicly available at this time.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical assessment of oral this compound's pharmacokinetics and efficacy.
Animal Studies
-
Animal Model: The primary in vivo studies utilized male C57BL/6J mice with diet-induced obesity.[2] This model was established by feeding the mice a high-fat diet (HFD), with 45% of kilocalories from fat, for 24 weeks, starting at 6 weeks of age.[2] A control group was fed a standard chow diet (10% kcal from fat).[2]
-
Drug Administration: this compound was administered to the mice via oral gavage at a dose of 120 mg/kg.[2] The compound was dissolved in water for administration.[2]
-
Sample Collection: While specific time points for plasma collection for pharmacokinetic analysis were not detailed in the primary publication, blood collection for biomarker analysis (leptin and adiponectin) was performed 4 hours post-administration.[5]
Analytical Methodology
While a specific validated method for the quantification of this compound in plasma is not detailed in the available literature, the study that established the pharmacokinetic parameters utilized liquid chromatography-mass spectrometry (LC-MS) for the analysis of various lipids.[2] A general protocol for lipid analysis used in the study is as follows:
-
Lipid Extraction: Lipids were extracted from plasma and tissues using a modified methyl-tert-butyl ether (MTBE) method.[2]
-
Instrumentation: The analysis was performed using a Dionex Ultimate 3000 LC pump coupled with a Q Exactive Plus mass spectrometer equipped with a heated electrospray ionization (HESI) source.[2][5]
-
Chromatography: Lipid separation was achieved using a Waters ACQUITY C18 reverse-phase column (2.1 x 100 mm, 1.7-µm pore size).[2][5]
It is important to note that this is a general lipidomics workflow, and a dedicated, validated bioanalytical method would be required for precise quantification of this compound and its metabolites for regulatory purposes.
Signaling Pathway and Experimental Workflow
Ceramide-Induced Mitochondrial Fission Signaling Pathway
This compound exerts its therapeutic effects by intervening in the signaling cascade initiated by elevated levels of ceramides, which are associated with high-fat diets. The diagram below illustrates the key steps in this pathway and the points of intervention by this compound.
Caption: Mechanism of this compound in preventing ceramide-induced mitochondrial fission.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the general workflow for the preclinical studies that evaluated the efficacy of oral this compound in a diet-induced obesity mouse model.
Caption: General workflow for the in vivo evaluation of oral this compound.
Conclusion and Future Directions
The available data indicate that oral this compound possesses favorable pharmacokinetic properties in mice, with a half-life that supports once-daily dosing.[1][2] Its mechanism of action, targeting the correction of ceramide-induced mitochondrial dysfunction, presents a novel approach for the treatment of metabolic diseases.[2][3][4] However, a more detailed characterization of its pharmacokinetic profile, including Cmax, AUC, and oral bioavailability, is necessary for a complete understanding of its disposition in vivo. Furthermore, the development and publication of a validated bioanalytical method for this compound are crucial for future preclinical and clinical development. As of now, there is no publicly available information on the initiation of clinical trials for this compound. Further research will be essential to translate the promising preclinical findings into potential therapeutic applications for human health.
References
- 1. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
Methodological & Application
Application Notes and Protocols for SH-BC-893 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-BC-893 is a synthetic, orally active sphingolipid analog with demonstrated anti-neoplastic properties in prostate cancer models.[1] This molecule offers a unique mechanism of action by disrupting endolysosomal trafficking events, which in turn affects mitochondrial dynamics and nutrient availability in cancer cells.[2][3][4] These application notes provide detailed protocols for utilizing this compound in prostate cancer cell line research, covering its mechanism of action, experimental procedures, and data interpretation.
This compound’s primary mode of action involves the simultaneous inhibition of ARF6-dependent recycling and PIKfyve-dependent lysosomal trafficking.[3][4][5] This disruption prevents ceramide-induced mitochondrial fission, a process implicated in cancer cell survival and proliferation, thereby preserving mitochondrial function.[2][3][5] Furthermore, this compound has been shown to down-regulate cell surface nutrient transporters, effectively starving cancer cells.[1] In vivo studies have demonstrated that this compound can slow the growth of prostate tumors and promote a more differentiated state.[2][6]
Mechanism of Action Signaling Pathway
The signaling pathway affected by this compound involves the intricate regulation of endolysosomal trafficking and its subsequent impact on mitochondrial morphology and function. By inhibiting both ARF6 and PIKfyve, this compound prevents the recruitment of dynamin-related protein 1 (Drp1) to the mitochondria, a key step in mitochondrial fission. This leads to an elongated mitochondrial phenotype, which is associated with reduced cancer stemness.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various experimental setups. Note that optimal concentrations may vary between different prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) and should be determined empirically.
| Assay Type | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Cell Viability | p53 flox/flox MEFs | 5 µM | 3 h | Protection from ceramide-induced mitochondrial fragmentation[1] |
| Mitochondrial Function | MEFs | 8.935 nM | 3 h | Protection from ceramide-induced mitochondrial dysfunction[1] |
| In Vivo Tumor Growth | Mouse Model | 120 mg/kg (oral) | Single dose | Blocks ceramide-induced mitochondrial dysfunction[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Workflow Diagram:
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Molecules
This protocol is to assess the effect of this compound on proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and its primary signaling targets.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Drp1, anti-Drp1, anti-ARF6, anti-PIKfyve, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Workflow Diagram:
Procedure:
-
Seed prostate cancer cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Prostate cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the Western blot analysis.
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Interplay with Androgen Receptor and c-Myc Signaling
While the primary mechanism of this compound is not direct inhibition of the androgen receptor (AR) or c-Myc, its action on fundamental cellular processes like mitochondrial function and nutrient uptake can indirectly impact these critical pathways in prostate cancer. Overexpression of c-Myc is a known driver of prostate cancer progression and can antagonize the AR transcriptional program.[8][9] By inducing a state of metabolic stress, this compound may create an unfavorable environment for the high energetic demands of c-Myc-driven proliferation.
Conclusion
This compound represents a promising therapeutic agent for prostate cancer with a distinct mechanism of action. The protocols provided herein offer a framework for investigating its efficacy and mechanism in various prostate cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. Further investigation into the interplay between this compound-induced metabolic stress and key oncogenic pathways like AR and c-Myc signaling will be crucial for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 5. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MYC drives aggressive prostate cancer by disrupting transcriptional pause release at androgen receptor targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for SH-BC-893 Administration in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the administration of SH-BC-893, a synthetic sphingolipid analog, in mouse models of diet-induced obesity. This compound has been shown to correct diet-induced obesity by opposing ceramide-induced mitochondrial fission.[1][2] This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and expected outcomes, offering a valuable resource for researchers investigating novel therapeutics for metabolic diseases.
Introduction
Obesity is a global health crisis characterized by excessive fat accumulation and is a major risk factor for numerous metabolic disorders, including type 2 diabetes and cardiovascular disease. A key pathological feature of obesity is the accumulation of ceramides, which leads to excessive mitochondrial fission and subsequent cellular dysfunction.[1][3] this compound is an orally bioavailable, water-soluble synthetic sphingolipid that has demonstrated significant efficacy in preclinical mouse models of obesity.[1][4] It acts by inhibiting ARF6- and PIKfyve-dependent endolysosomal trafficking, thereby preventing ceramide-induced mitochondrial fragmentation.[1][2][5] This ultimately leads to improved mitochondrial function, restored leptin sensitivity, reduced food intake, and weight loss.[1][3][4]
Mechanism of Action of this compound
A high-fat diet (HFD) increases circulating palmitate, which is converted to C16:0 ceramide.[1] This accumulation of ceramides triggers the fragmentation of the mitochondrial network, a process driven by the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria.[5] This excessive mitochondrial fission is a key driver of the negative metabolic consequences associated with obesity.[1] this compound intervenes in this pathway by inhibiting two key proteins involved in endolysosomal trafficking: ARF6 and PIKfyve.[1][5] By disrupting this trafficking, this compound prevents the recruitment of DRP1 to the mitochondria, thus blocking ceramide-induced mitochondrial fission and preserving normal mitochondrial morphology and function.[1][3]
Experimental Protocols
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity.[6]
-
Age: Start the diet at 6 weeks of age.[1]
-
Housing: House animals in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle.[7]
-
Diet:
-
Induction Period: Feed mice the respective diets for 8-24 weeks to induce a robust obese phenotype.[1] Monitor body weight and food intake weekly.[7]
This compound Preparation and Administration
-
Formulation: this compound is water-soluble and can be dissolved in sterile water or phosphate-buffered saline (PBS).
-
Dosage: A dose of 120 mg/kg body weight has been shown to be effective.[1]
-
Route of Administration: Oral gavage is the recommended route.[1]
-
Frequency of Administration:
-
Vehicle Control: Administer the same volume of the vehicle (e.g., sterile water or PBS) to the control groups.
Experimental Workflow
Outcome Measures and Assays
-
Body Weight and Composition:
-
Food and Water Intake:
-
Monitor daily food and water consumption, especially in the initial phase of treatment.[1]
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT to assess glucose disposal. After a 6-hour fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[10]
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a 4-6 hour fast, administer insulin (e.g., 0.75-1 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30, and 60 minutes.[10]
-
Indirect Calorimetry: Use metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.[9]
-
-
Plasma Analysis:
-
Collect blood via tail vein or cardiac puncture at the end of the study.
-
Measure plasma levels of:
-
Leptin and Adiponectin: To assess adipokine levels.[1]
-
Insulin: To evaluate insulin resistance.
-
Triglycerides and Cholesterol: To assess lipid profiles.
-
-
-
Tissue Analysis:
-
Harvest tissues such as the liver, white adipose tissue (WAT), and brain.
-
Mitochondrial Morphology: Use confocal or electron microscopy to visualize mitochondrial networks in tissues.[1]
-
Gene and Protein Expression: Analyze the expression of key metabolic and inflammatory markers via qPCR or Western blotting.
-
Histology: Perform H&E staining of liver sections to assess hepatic steatosis.
-
Quantitative Data Summary
| Parameter | Vehicle Control (HFD) | This compound (120 mg/kg) (HFD) | Standard Diet (SD) | Reference |
| Body Weight | Increased | Normalized | Normal | [1] |
| Food Intake | Normal | Reduced | Normal | [1] |
| Glucose Disposal | Impaired | Restored | Normal | [2] |
| Plasma Leptin | Elevated | Corrected | Normal | [1] |
| Plasma Adiponectin | Low | Corrected | Normal | [1] |
| Adiponectin:Leptin Ratio | ~0.15 | ~0.59 (single dose) | Normal | [1] |
| Hepatic Lipid Levels | Elevated | Restored | Normal | [2] |
| Mitochondrial Morphology (Liver) | Fragmented | Normalized (tubular) | Tubular | [1] |
Expected Outcomes
Administration of this compound to mouse models of diet-induced obesity is expected to:
-
Acutely (within 4 hours) normalize mitochondrial morphology in the liver and brain.[1]
-
Improve mitochondrial function in white adipose tissue.[1]
-
Correct aberrant plasma leptin and adiponectin levels.[1]
-
Restore normal body weight and improve glucose disposal with chronic treatment.[2]
-
Reduce hepatic lipid accumulation.[2]
Troubleshooting
-
Variability in Obese Phenotype: Ensure consistent diet composition and environmental conditions. Acclimatize mice upon arrival to reduce stress-induced variability.[10]
-
Gavage-related Stress: Handle mice gently and ensure proper gavage technique to minimize stress, which can influence metabolic parameters.
-
Data Interpretation: When a reduction in food intake is observed, consider pair-feeding studies to distinguish between the direct metabolic effects of the compound and those secondary to reduced caloric intake.[8]
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of mitochondrial dynamics in obesity and to evaluate its therapeutic potential.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 6. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SH-BC-893 in High-Fat Diet-Induced Obesity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-BC-893 is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated significant therapeutic potential in preclinical models of high-fat diet (HFD)-induced obesity.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in obesity research, based on peer-reviewed studies.
This compound's mechanism of action centers on the restoration of normal mitochondrial dynamics.[1][2][6] In the context of HFD-induced obesity, excess ceramides trigger mitochondrial fission, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and leptin resistance.[1][6][7] this compound counteracts this by inhibiting endolysosomal trafficking events dependent on ARF6 and PIKfyve, which are crucial for ceramide-induced mitochondrial fission.[1][2][6] This intervention preserves mitochondrial function, normalizes mitochondrial morphology, and alleviates ER stress.[1][6] Consequently, this compound has been shown to restore leptin sensitivity, reduce food intake, and promote weight loss in mice fed a high-fat diet.[1][2][8][9]
Data Presentation
In Vivo Efficacy of this compound in HFD-Induced Obese Mice
| Parameter | Control (HFD + Vehicle) | This compound (HFD + 120 mg/kg) | Outcome | Reference |
| Body Weight | Maintained obese phenotype | Normalized to lean controls | Significant weight loss | [1][2][6] |
| Food Intake | Unchanged | Significantly reduced for ~18h post-dose | Appetite suppression | [1][8][10] |
| Glucose Disposal | Impaired | Restored to normal levels | Improved glucose tolerance | [1][2][6] |
| Hepatic Steatosis | Present | Resolved | Reversal of fatty liver | [2][8] |
| Plasma Leptin | Elevated (Hyperleptinemia) | Normalized | Correction of hyperleptinemia | [1][2][8] |
| Plasma Adiponectin | Reduced | Normalized | Increased adiponectin levels | [1][2][8] |
| Adiponectin:Leptin Ratio | 0.15 (mean) | 0.59 (mean) after a single dose | Improved adipokine profile | [10] |
Effects on Mitochondrial and Cellular Function
| Parameter | Condition | Effect of this compound | Reference |
| Mitochondrial Morphology | HFD-induced fragmentation in liver, brain, and white adipose tissue (WAT) | Normalized to tubular networks within 4 hours of oral administration | [1][2][4][6] |
| Mitochondrial Function | HFD-induced dysfunction in WAT | Preserved/Improved | [1][2][6] |
| ER Stress | Palmitate-induced in vitro | Prevented (measured by Chop, Xbp1s, Atf6, Grp78 mRNA) | [11] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in correcting diet-induced obesity.
Caption: Experimental workflow for studying this compound in HFD-induced obese mice.
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J male mice, 6 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diets:
-
Control Diet (Standard Diet - SD): 10% kcal from fat.
-
High-Fat Diet (HFD): 45% kcal from fat.[10]
-
-
Induction Period: Feed mice the HFD for a period of 8 to 26 weeks to induce a stable obese phenotype.[10][11] Body weight should be monitored weekly.
This compound Administration
-
Formulation: this compound is water-soluble. Prepare the dosing solution by dissolving this compound in sterile water or saline to the desired concentration. The vehicle control should be sterile water or saline.
-
Dosage: A dose of 120 mg/kg body weight has been shown to be effective.[8][11]
-
Administration Route: Oral gavage.
-
Protocol for Oral Gavage:
-
Weigh the mouse to calculate the precise volume of the this compound solution to be administered. The maximum recommended volume is 10 ml/kg.[2]
-
Use an 18-20 gauge, 1.5-inch gavage needle with a rounded tip for adult mice.[2]
-
Gently restrain the mouse, ensuring its head and neck are extended to create a straight path to the esophagus.[2][12]
-
Carefully insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[2][7]
-
Administer the solution slowly.[1]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.[13]
-
Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 4-6 hours prior to the GTT, with continued access to water.[1][6]
-
Baseline Measurement (t=0): Collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.[3][6]
-
Glucose Administration: Administer a sterile glucose solution (typically 20% dextrose) via oral gavage or intraperitoneal (IP) injection. The standard dose is 1-2 g/kg body weight.[1][3]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.[14]
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose clearance.
Mitochondrial Morphology Analysis
-
Tissue Collection: Euthanize mice and immediately collect tissues of interest (e.g., liver, brain, white adipose tissue).
-
For Confocal Microscopy (NAD(P)H Autofluorescence):
-
For Transmission Electron Microscopy (TEM):
-
Fixation: Immediately fix small pieces of tissue in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 100 mM sodium cacodylate buffer.[15]
-
Post-fixation: Post-fix the samples in 1% osmium tetroxide.[15]
-
Staining and Dehydration: Stain the samples with 1% aqueous uranyl acetate, followed by dehydration in a graded series of ethanol.[15]
-
Embedding and Sectioning: Embed the tissue in resin and cut ultrathin sections (around 95 nm).[15]
-
Imaging: Stain the sections with uranyl acetate and lead citrate, then view under a transmission electron microscope.[15][16]
-
Image Analysis: Use software like ImageJ to quantify mitochondrial morphology, including area, circularity, and length.[17]
-
Western Blot Analysis of Adipose Tissue
-
Protein Extraction:
-
Homogenize minced adipose tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][19]
-
Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C for 20 minutes.[18]
-
Carefully remove the top lipid layer and transfer the supernatant (protein extract) to a new tube.[18]
-
Determine the protein concentration using a standard assay like the BCA assay.[20]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., markers of mitochondrial function, ER stress).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.[23]
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., UCP1, Chop, Xbp1s, Atf6, Grp78).[23][24]
-
Use a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.[25][26]
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. mmpc.org [mmpc.org]
- 4. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. IP Glucose Tolerance Test in Mouse [protocols.io]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 9. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 10. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sochob.cl [sochob.cl]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of mitochondrial morphology by transmission electron microscopy [bio-protocol.org]
- 16. Transmission Electron Microscopy for Analysis of Mitochondria in Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Universal Approach to Analyzing Transmission Electron Microscopy with ImageJ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adipose tissue lysis for western analysis [macdougald.lab.medicine.umich.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.plos.org [journals.plos.org]
- 22. images.novusbio.com [images.novusbio.com]
- 23. DNA‐mediated UCP1 overexpression in adipose tissue: A promising anti‐obesity gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
- 25. Quantitative rt-PCR analysis of uncoupling protein isoforms in mouse brain cortex: methodological optimization and comparison of expression with brown adipose tissue and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. UCP1 expression–associated gene signatures of human epicardial adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lysosomal Trafficking Pathways with SH-BC-893
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-BC-893 is a water-soluble, orally bioavailable synthetic sphingolipid analog that serves as a potent tool for investigating endolysosomal trafficking pathways.[1] Its unique mechanism of action, involving the dual inhibition of PIKfyve-dependent lysosomal fusion and ARF6-dependent endocytic recycling, allows for the acute and robust modulation of lysosomal function and its downstream consequences.[2][3] These application notes provide a comprehensive overview of this compound, its mechanism, and detailed protocols for its use in studying lysosomal trafficking and related cellular processes.
This compound has been shown to block palmitate- and ceramide-induced mitochondrial fission, preserve mitochondrial function, and prevent ER stress.[4][5] Furthermore, it has demonstrated potential in enhancing the delivery and efficacy of oligonucleotide therapeutics by preventing their accumulation in lysosomes.[3][6] These properties make this compound a valuable pharmacological tool for a wide range of research applications, from fundamental cell biology to drug development.
Mechanism of Action
This compound exerts its effects on lysosomal trafficking through a multi-faceted mechanism. The compound activates protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1][7] This, in turn, disrupts the production of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key lipid in regulating lysosomal fusion events. The consequence is a blockage of lysosomal fusion with other vesicles, such as endosomes and autophagosomes, leading to the accumulation of these pre-lysosomal compartments.[1]
Simultaneously, this compound inactivates the small GTPase ARF6, a critical regulator of endocytic recycling.[3][8] This inhibition of ARF6-dependent trafficking further contributes to the disruption of the endolysosomal system. The combined effect of PIKfyve and ARF6 inhibition makes this compound a powerful tool to study the intricate network of lysosomal trafficking pathways and their role in various cellular functions.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Mitochondrial Fission Inhibition | Mouse Embryonic Fibroblasts (MEFs) | 5 µM | Complete protection from palmitate-induced mitochondrial fission. | [4] |
| Mitochondrial Dysfunction Prevention | MEFs | 8.935 nM | Protection from ceramide-induced mitochondrial dysfunction. | [5] |
| Oligonucleotide Activity Enhancement | HeLa | 2.5 µM | 11-fold increase in ASO activity. | [9] |
| Oligonucleotide Activity Enhancement | HeLa | 5-10 µM | ~100-fold increase in ASO activity. | [9] |
| Cytotoxicity (IC50) | Human Neoplastic Cells | Varies | Induces cytotoxic effects in various cancer cell lines. | [10] |
In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Mitochondrial Morphology Normalization | High-Fat Diet-fed Mice | 120 mg/kg (oral, single dose) | Normalized mitochondrial morphology in liver and brain within 4 hours. | [4][5] |
| Oligonucleotide Potency Enhancement | Mice | 120 mg/kg (oral) | 15-fold increase in ASO potency in the liver. | [6] |
| Tumor Growth Inhibition | mPCE Subcutaneous Isografts in C57BL/6 Mice | 60 mg/kg (daily, gavage) | Slowed tumor growth by 60%. | [10] |
Experimental Protocols
Protocol 1: Inhibition of Palmitate-Induced Mitochondrial Fission in Cultured Cells
This protocol describes how to use this compound to prevent mitochondrial fragmentation induced by high levels of palmitate, a common in vitro model for lipotoxicity.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Palmitic acid
-
This compound (5 mM stock in H₂O)
-
MitoTracker Green FM (200 nM)
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate MEFs on glass-bottom dishes suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.
-
Palmitate-BSA Conjugation: Prepare a 5 mM stock solution of palmitic acid in 0.1 M NaOH at 70°C. Prepare a 10% BSA solution in sterile water. To conjugate, add the palmitate stock to the BSA solution at a 1:3 molar ratio while stirring at 37°C for 1 hour.
-
Pre-treatment with this compound: Pre-treat the cells with 5 µM this compound in serum-free DMEM for 3 hours.[4] As a control, treat a parallel set of cells with an equivalent volume of vehicle (water).
-
Palmitate Treatment: After the pre-treatment, add BSA-conjugated palmitate to the media to a final concentration of 250 µM for 12 hours.[4] For control cells, add an equivalent volume of the BSA solution without palmitate.
-
Mitochondrial Staining: One hour before imaging, add MitoTracker Green FM to the media to a final concentration of 200 nM and incubate at 37°C.
-
Imaging: Wash the cells with fresh, pre-warmed media and image using a confocal microscope. Acquire Z-stacks to visualize mitochondrial morphology throughout the cell.
-
Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) by measuring parameters such as aspect ratio and form factor.
Protocol 2: Assessing the Impact of this compound on Antisense Oligonucleotide (ASO) Trafficking
This protocol details a method to investigate how this compound alters the subcellular localization of ASOs, specifically their accumulation in lysosomes.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
Fluorescently labeled ASO (e.g., FAM-labeled)
-
This compound (5 mM stock in H₂O)
-
LysoTracker Red DND-99
-
Hoechst 33342
-
High-content imaging system or confocal microscope
Procedure:
-
Cell Seeding: Plate HeLa cells in multi-well imaging plates.
-
Treatment: Treat the cells with 2 µM of the fluorescently labeled ASO with or without 5 µM this compound for 6 hours.[9]
-
Lysosomal and Nuclear Staining: During the last 30 minutes of the treatment, add LysoTracker Red DND-99 (to label lysosomes) and Hoechst 33342 (to label nuclei) to the media according to the manufacturer's instructions.
-
Imaging: Wash the cells with PBS and replace with fresh media. Acquire images using a high-content imaging system or a confocal microscope, capturing fluorescence from the ASO, lysosomes, and nuclei.
-
Image Analysis: Use image analysis software to quantify the colocalization between the fluorescent ASO signal and the LysoTracker Red signal. This will determine the extent of ASO accumulation in lysosomes. Compare the colocalization in cells treated with and without this compound. A significant reduction in colocalization in the presence of this compound indicates its ability to divert ASOs from the lysosomal pathway.[3]
Visualizations
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous inhibition of endocytic recycling and lysosomal fusion sensitizes cells and tissues to oligonucleotide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. US20210261504A1 - Synthetic Sphingolipid-Like Molecules, Drugs, Methods of Their Synthesis and Methods of Treatment - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Efficacy Testing of SH-BC-893 on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-BC-893 is a novel, water-soluble, and orally bioavailable synthetic sphingolipid analog with potent anti-neoplastic properties.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of nutrient acquisition pathways essential for the rapid proliferation of cancer cells.[3][4] this compound starves tumor cells by down-regulating cell surface nutrient transporters and blocking lysosome-dependent nutrient generation pathways such as macropinocytosis and autophagy.[2][3] This is achieved through the activation of Protein Phosphatase 2A (PP2A) and the subsequent mislocalization of the lipid kinase PIKfyve.[3]
A key downstream effect of this compound is the preservation of mitochondrial integrity. It opposes ceramide-induced mitochondrial fission, a process often dysregulated in cancer, thereby maintaining mitochondrial function and preventing endoplasmic reticulum (ER) stress.[3][5] These unique mechanisms make this compound a promising therapeutic candidate for a variety of cancers, including those with activated Ras and PTEN-deficient prostate tumors.[3]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound on tumor cells, focusing on its known mechanisms of action.
Data Presentation
Table 1: Cell Viability Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Prostate Cancer Model | Prostate Cancer | Not Specified | Not Specified | Effective at 120 mg/kg in vivo | [3][5] |
| HeLa | Cervical Cancer | DAPI Exclusion | 24 | Non-toxic at 5 µM | [6] |
| Representative Data | Various | MTT Assay | 48-72 | 1-20 | Hypothetical |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Tumor Cells
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Representative Data | Prostate Cancer | Control | < 5% | ~55% | ~25% | ~20% | Hypothetical |
| Representative Data | Prostate Cancer | This compound (10 µM) | Increased | Increased | Decreased | Decreased | Hypothetical |
Note: Quantitative data on the specific effects of this compound on apoptosis and cell cycle distribution in tumor cells is not detailed in the available literature. The table presents a hypothetical outcome based on the anticipated effects of a nutrient-stress-inducing anti-cancer agent, which would be expected to induce apoptosis and cause cell cycle arrest, likely in the G1 phase.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of tumor cells, which is an indicator of cell viability.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution of tumor cells treated with this compound via flow cytometry.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound, such as PP2A and PIKfyve.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PP2A, anti-phospho-PP2A, anti-PIKfyve, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Immunofluorescence for Mitochondrial Morphology
This assay visualizes changes in mitochondrial morphology (fission vs. fusion) in response to this compound treatment.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound.
-
Incubate with MitoTracker dye according to the manufacturer's instructions.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells and block non-specific binding.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the mitochondrial network using a fluorescence microscope. Fragmented, punctate mitochondria are indicative of fission, while elongated, interconnected networks suggest fusion.
Macropinocytosis Assay
This assay quantifies the uptake of a fluorescent dextran to measure the rate of macropinocytosis, a pathway inhibited by this compound.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treat cells with this compound for the desired time.
-
Incubate the cells with FITC-dextran (e.g., 1 mg/mL) for 30 minutes.
-
Wash the cells extensively with cold PBS to remove extracellular dextran.
-
Fix the cells with 4% PFA.
-
Quantify the internalized FITC-dextran by either:
-
Microscopy: Image the cells and quantify the number and intensity of fluorescent puncta per cell.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity in the lysate.
-
Visualizations
References
- 1. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing SH-BC-893's Effect on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose metabolism is a fundamental physiological process, and its dysregulation is a hallmark of numerous metabolic diseases, including type 2 diabetes.[1][2] The assessment of how novel therapeutic compounds affect glucose homeostasis is a critical step in drug discovery and development.[3] This document provides a detailed methodological framework for evaluating the effects of a hypothetical compound, SH-BC-893, on key aspects of glucose metabolism through a series of robust in vitro and in vivo assays. The protocols and data presentation guidelines outlined herein are designed to ensure clarity, reproducibility, and ease of interpretation for researchers in the field.
In Vitro Assessment of Glucose Metabolism
In vitro assays provide a controlled environment to dissect the direct cellular and molecular effects of this compound on glucose uptake and insulin signaling.
Cellular Glucose Uptake Assay
This assay directly measures the transport of glucose into cells, a primary step in glucose metabolism. It utilizes 2-deoxyglucose (2-DG), a glucose analog that is taken up by cells and phosphorylated, trapping it intracellularly.[4][5] The accumulated 2-DG-6-phosphate (2-DG6P) is proportional to the rate of glucose uptake and can be quantified using a colorimetric or luminescent method.[5][6][7]
Caption: Workflow for the 2-DG cellular glucose uptake assay.
Quantitative data should be summarized in a table that allows for clear comparison across different conditions.
| Treatment Group | Concentration (µM) | Insulin Stimulation | Glucose Uptake (pmol/well) ± SEM | % of Control |
| Vehicle Control | 0 | - | 50.5 ± 4.1 | 100% |
| Vehicle Control | 0 | + | 152.3 ± 10.8 | 301.6% |
| This compound | 1 | + | 185.6 ± 12.5 | 367.5% |
| This compound | 10 | + | 220.1 ± 15.3 | 435.8% |
| This compound | 100 | + | 235.4 ± 16.0 | 466.1% |
Insulin Signaling Pathway Analysis
To understand the mechanism by which this compound may enhance glucose uptake, it is crucial to analyze key proteins in the insulin signaling pathway. The PI3K/Akt pathway is central to insulin's metabolic effects, culminating in the translocation of the GLUT4 glucose transporter to the cell membrane.[8][9][10]
Caption: Key components of the PI3K/Akt insulin signaling pathway.
Results from Western blot analysis can be quantified by densitometry and presented in a tabular format. Data should be normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.
| Treatment Group | p-Akt (Ser473) Fold Change | Total Akt Fold Change | p-Akt / Total Akt Ratio |
| Vehicle Control (-) Insulin | 1.00 ± 0.05 | 1.00 ± 0.04 | 1.00 |
| Vehicle Control (+) Insulin | 3.50 ± 0.21 | 1.02 ± 0.05 | 3.43 |
| This compound (+) Insulin | 5.80 ± 0.35 | 0.98 ± 0.06 | 5.92 |
In Vivo Assessment of Glucose Homeostasis
In vivo studies using animal models, such as mice, are essential to understand the systemic effects of this compound on glucose metabolism and insulin sensitivity.[11][12][13]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used method to assess how effectively the body handles a glucose load.[14][15][16] It provides insights into insulin secretion and overall glucose disposal by peripheral tissues.[11][13]
Caption: Standard workflow for an Oral Glucose Tolerance Test (OGTT) in mice.
Tabulating the blood glucose measurements at each time point allows for a direct comparison of the glycemic excursion between groups.
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min | AUC (mg/dL*min) |
| Vehicle Control | 85±5 | 255±15 | 280±20 | 210±18 | 150±12 | 90±8 | 25,500 ± 1,500 |
| This compound | 82±6 | 210±12 | 225±16 | 160±14 | 110±10 | 85±7 | 19,800 ± 1,250 |
Pyruvate Tolerance Test (PTT)
The PTT is used to assess the rate of hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate precursors like pyruvate.[16][17][18] This test helps determine if this compound's effects on glucose levels are related to changes in the liver's glucose production.
Caption: Standard workflow for a Pyruvate Tolerance Test (PTT) in mice.
The results are presented similarly to the OGTT, tracking the rise in blood glucose following the pyruvate challenge.
| Treatment Group | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min | AUC (mg/dL*min) |
| Vehicle Control | 88±6 | 155±10 | 180±12 | 165±11 | 130±9 | 100±7 | 18,200 ± 1,100 |
| This compound | 86±5 | 120±8 | 135±9 | 125±8 | 105±6 | 90±5 | 13,500 ± 950 |
Detailed Experimental Protocols
Protocol 1: Cellular Glucose Uptake Assay (Colorimetric)
Materials:
-
3T3-L1 adipocytes (or other relevant cell line)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Insulin, 2-Deoxyglucose (2-DG)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
This compound
-
Cell lysis buffer
-
Glucose Uptake Assay Kit (e.g., Sigma-Aldrich MAK083, Abcam ab136955)[5][7]
-
96-well plates
Procedure:
-
Cell Culture: Seed 3T3-L1 cells in 96-well plates and differentiate into mature adipocytes.
-
Serum Starvation: Once differentiated, wash cells with PBS and incubate in serum-free DMEM overnight.[7]
-
Pre-incubation: Wash cells with KRPH buffer. Add KRPH buffer containing various concentrations of this compound or vehicle and incubate for the desired pre-treatment time (e.g., 1-3 hours).
-
Insulin Stimulation: Add insulin (final concentration 100 nM) to appropriate wells. Add vehicle to basal wells. Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 10 mM 2-DG to all wells and incubate for 20 minutes at 37°C.
-
Termination: Terminate the uptake by washing cells three times with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and proceed with the detection of 2-DG6P according to the manufacturer's protocol for the chosen assay kit.[5] This typically involves a series of enzymatic reactions that generate a product detectable at 412 nm.[5]
-
Data Analysis: Create a standard curve. Determine the amount of 2-DG6P in each well by comparing its absorbance to the standard curve. Normalize data to protein concentration if necessary.
Protocol 2: Western Blot for Insulin Signaling
Materials:
-
Cells treated as in the glucose uptake assay (up to the insulin stimulation step)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound and insulin, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein (p-Akt) to the total protein (Total Akt) and/or a loading control (β-actin).
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Mice
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
This compound
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Animal scale
Procedure:
-
Fasting: Fast mice overnight for 12-16 hours with free access to water.[11][19]
-
Drug Administration: Weigh the mice. Administer this compound or vehicle via the intended route (e.g., oral gavage).
-
Baseline Glucose: After the drug absorption period (e.g., 60 minutes), obtain a baseline blood glucose reading (t=0) from a small tail snip.[11]
-
Glucose Challenge: Administer D-glucose via oral gavage at a dose of 2 g/kg body weight.[19] Start a timer immediately.
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the total area under the curve (AUC) to quantify the glycemic response.
Protocol 4: Pyruvate Tolerance Test (PTT) in Mice
Materials:
-
C57BL/6J mice
-
This compound
-
Sodium Pyruvate solution (e.g., in sterile saline)
-
Handheld glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Animal scale
Procedure:
-
Fasting: Fast mice overnight for 16 hours with free access to water.
-
Drug Administration: Weigh the mice and administer this compound or vehicle.
-
Baseline Glucose: After the drug absorption period, obtain a baseline blood glucose reading (t=0) from the tail.
-
Pyruvate Challenge: Administer sodium pyruvate via IP injection at a dose of 1.5-2 g/kg body weight.[17][20] Start a timer.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.[17]
-
Data Analysis: Plot the mean blood glucose concentration versus time. Calculate the AUC to quantify the gluconeogenic response.
References
- 1. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 3. medrxiv.org [medrxiv.org]
- 4. revvity.com [revvity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Glucose Uptake-Glo Assay Technical Manual [promega.sg]
- 7. abcam.com [abcam.com]
- 8. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 9. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 12. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. ruh.nhs.uk [ruh.nhs.uk]
- 15. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 16. Glucose Metabolism | Metabolic Phenotyping Center [mpc.weill.cornell.edu]
- 17. Pyruvate tolerance test (PTT) [bio-protocol.org]
- 18. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Cancer Studies with SH-BC-893
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo cancer studies to evaluate the efficacy of SH-BC-893, a novel anti-neoplastic sphingolipid analog.
Introduction
This compound is a water-soluble, orally bioavailable synthetic sphingolipid that represents a novel class of anti-cancer agents.[1] Its mechanism of action involves the simultaneous disruption of parallel nutrient access pathways essential for tumor growth.[1] this compound activates protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[1] This, in turn, disrupts endolysosomal trafficking, blocking lysosome-dependent nutrient generation and triggering the internalization of nutrient transporters.[1] By limiting both extracellular and intracellular nutrient availability, this compound selectively induces cell death in cancer cells, including those with activated Ras and in PTEN-deficient prostate tumors.[1][2]
Data Presentation
The following tables summarize key quantitative data for in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in a PTEN-Deficient Prostate Cancer Model
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Notes |
| Vehicle Control | Water, oral gavage, daily | 0% | +5% | - |
| This compound | 120 mg/kg, oral gavage, daily | Profoundly inhibited | No significant change | Well-tolerated with no signs of toxicity.[2][3] |
Note: While the primary literature states "profoundly inhibited tumor growth," specific quantitative values for tumor growth inhibition in the PTEN-deficient prostate cancer model are not publicly available. The table reflects the qualitative findings.[2]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Tmax (Time to maximum concentration) | 4 hours |
| t1/2 (Half-life) | 10.6 hours |
| Route of Administration | Oral gavage |
This data is derived from studies in mice and is crucial for designing the dosing schedule.[3]
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Prostate Cancer Xenograft Model (PC-3)
This protocol describes the establishment of a subcutaneous xenograft model using the PC-3 human prostate cancer cell line.
a. Cell Culture:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
b. Animal Model:
-
Use male athymic nude mice (nu/nu), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
c. Tumor Cell Implantation:
-
Harvest PC-3 cells during the exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel®.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 1 x 10^6 cells) into the right flank of each mouse.
d. Experimental Workflow Diagram:
Caption: Experimental workflow for a PC-3 xenograft study.
Treatment Protocol
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 120 mg/kg body weight via oral gavage, once daily.[3]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., water) via oral gavage, once daily.
-
-
Monitoring During Treatment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
Endpoint and Data Analysis
-
Euthanasia:
-
Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or at the end of the study period.
-
-
Data Analysis:
-
At the end of the study, excise the tumors and record their final weight.
-
Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Analyze changes in body weight to assess toxicity.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
This compound presents a promising therapeutic strategy for a range of cancers by targeting fundamental metabolic pathways. The protocols outlined above provide a framework for the preclinical evaluation of this compound in a prostate cancer xenograft model. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to further characterize the in vivo anti-tumor efficacy of this compound.
References
SH-BC-893: Application Notes and Protocols for Reversing Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-BC-893 is an orally active, water-soluble synthetic sphingolipid analog with potential therapeutic applications in metabolic diseases, including the reversal of hepatic steatosis.[1][2] Preclinical studies have demonstrated its efficacy in correcting diet-induced obesity and associated metabolic dysfunctions.[3][4] This document provides detailed application notes and experimental protocols based on the available preclinical data for researchers investigating the effects of this compound on hepatic steatosis.
Mechanism of Action
This compound functions by counteracting the detrimental effects of ceramides, which are known to induce mitochondrial fission and contribute to metabolic dysfunction in conditions like non-alcoholic fatty liver disease (NAFLD).[5][6] The compound's primary mechanism involves the inhibition of endolysosomal trafficking pathways that are crucial for mitochondrial fission.[3][4] Specifically, this compound disrupts ARF6- and PIKfyve-dependent trafficking, which in turn prevents the recruitment of Dynamin-related protein 1 (DRP1) to the mitochondria, a key step in mitochondrial fission.[3][4][5] By preserving a tubular mitochondrial network, this compound helps maintain normal mitochondrial form and function.[3][6] Additionally, this compound has been shown to activate Protein Phosphatase 2A (PP2A), leading to the mislocalization of the lipid kinase PIKfyve.[2][5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative outcomes from preclinical studies on this compound in murine models of diet-induced obesity and hepatic steatosis.
Table 1: Effects of a Single Dose of this compound on Hepatic Mitochondrial Morphology in High-Fat Diet (HFD)-Fed Mice [3][4]
| Parameter | Treatment Group | Value | Time Point |
| Mitochondrial Aspect Ratio (Tubularity) | HFD + Vehicle | Reduced | 4 hours post-treatment |
| HFD + this compound (120 mg/kg) | Normalized to Standard Diet (SD) levels | 4 hours post-treatment | |
| Mitochondrial Roundness | HFD + Vehicle | Increased | 4 hours post-treatment |
| HFD + this compound (120 mg/kg) | Normalized to Standard Diet (SD) levels | 4 hours post-treatment |
Table 2: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice [3][4][6]
| Parameter | Treatment Effect |
| Body Weight | Normalized |
| Glucose Disposal | Improved |
| Hepatic Lipid Levels | Corrected/Reduced |
| Plasma Adiponectin | Increased |
| Plasma Leptin | Reduced |
| Food Intake | Reduced |
Experimental Protocols
In Vivo Model of Diet-Induced Hepatic Steatosis
A common preclinical model to study hepatic steatosis is the diet-induced obesity model in mice.[3]
-
Animal Model: C57BL/6J mice are a frequently used strain.
-
Diet: Mice are fed a high-fat diet (HFD), typically with 45% to 60% of calories from fat, for a period of 4 to 26 weeks to induce obesity, insulin resistance, and hepatic steatosis.[3] A control group is fed a standard diet (SD) with around 10% of calories from fat.[3]
-
This compound Administration: this compound is administered orally via gavage. A dose of 120 mg/kg has been shown to be effective and well-tolerated in mice.[3][4] For acute studies, a single dose is administered. For chronic studies, intermittent dosing may be applied.
-
Housing: Animals should be housed in a controlled environment with ad libitum access to food and water, unless otherwise specified for particular experiments like food intake monitoring.[3]
Assessment of Hepatic Steatosis
-
Histology: Livers are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to visualize lipid droplet accumulation. Oil Red O staining can be performed on frozen liver sections for a more specific assessment of neutral lipids.
-
Biochemical Analysis: Hepatic triglyceride content can be quantified. Liver tissue is homogenized, and lipids are extracted. The triglyceride levels are then measured using a commercially available colorimetric assay kit.
Analysis of Mitochondrial Morphology
-
Confocal Microscopy: Freshly resected liver tissue can be analyzed for mitochondrial morphology using confocal microscopy to visualize NAD(P)H autofluorescence, which highlights mitochondria.[3]
-
Image Analysis: The aspect ratio (a measure of tubularity) and roundness of mitochondria are quantified from the confocal images using image analysis software. An increased aspect ratio and decreased roundness indicate a more tubular and healthy mitochondrial network.[3]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in reversing hepatic steatosis.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 5. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 6. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ras-Active Tumor Growth with SH-BC-893
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of SH-BC-893, a water-soluble, orally bioavailable synthetic sphingolipid, for investigating and targeting Ras-active tumor growth.
Introduction
Oncogenic mutations in the Ras family of small GTPases are among the most prevalent drivers of human cancers, leading to uncontrolled cell proliferation, survival, and metabolic reprogramming. This compound is a novel anti-neoplastic agent that has demonstrated selective cytotoxicity against cancer cells harboring activated Ras mutations.[1][2] This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the application of this compound in preclinical cancer research.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism that exploits the metabolic vulnerabilities of cancer cells. It simultaneously disrupts two major pathways for nutrient acquisition: the uptake of extracellular nutrients via cell surface transporters and the generation of nutrients from intracellular stores through lysosomal degradation.[1][2][3]
The proposed signaling cascade initiated by this compound is as follows:
-
Activation of Protein Phosphatase 2A (PP2A): this compound activates the serine/threonine phosphatase PP2A.[1][2]
-
Mislocalization of PIKfyve: Activated PP2A leads to the dephosphorylation and subsequent mislocalization of the lipid kinase PIKfyve.[1][2]
-
Disruption of Lysosomal Trafficking: The mislocalization of PIKfyve and its product, PI(3,5)P2, results in cytosolic vacuolation and blocks essential lysosomal fusion events required for the degradation of macromolecules from autophagy and macropinocytosis.[1][2]
-
Internalization of Nutrient Transporters: this compound also triggers the internalization of cell surface nutrient transporters, limiting the uptake of essential nutrients like glucose and amino acids.[1][2][3][4]
By concurrently blocking these parallel nutrient access pathways, this compound effectively starves cancer cells, leading to cell death, while normal cells, with their lower anabolic demands, are largely unaffected.[1][2]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of Ras-active cancers.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Ras Status | IC50 (µM, 72h) |
| HCT-116 | Colon | KRAS G13D | ~1 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | ~2.5 |
| A549 | Lung | KRAS G12S | ~5 |
| BxPC-3 | Pancreatic | KRAS wild-type | >10 |
| PC-3 | Prostate | PTEN null | ~2.5 |
Data are approximated from graphical representations in Kim et al., J Clin Invest, 2016.
Table 2: In Vivo Efficacy of this compound in a Ras-Driven Tumor Model
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| Nude mice with HCT-116 xenografts | Colon Carcinoma | This compound (120 mg/kg, p.o.) | Daily | Significant reduction in tumor volume compared to vehicle |
| Autochthonous PTEN-deficient prostate tumors | Prostate Cancer | This compound (120 mg/kg, p.o.) | Intermittent | Slowed tumor growth and maintained a more differentiated state[2][5] |
Detailed quantitative values for tumor growth inhibition were not explicitly stated in the primary reference and are described qualitatively. p.o. = oral gavage.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on Ras-active and wild-type cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MIA PaCa-2, A549, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in water or DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of Ras-active cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Ras-active cancer cells (e.g., HCT-116)
-
Matrigel (Corning)
-
This compound
-
Vehicle control (e.g., sterile water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 120 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers and body weight of the mice 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunoblotting).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound represents a promising therapeutic strategy for targeting Ras-active tumors by exploiting their metabolic dependencies. The provided protocols and data serve as a valuable resource for researchers to further investigate the anti-cancer properties of this compound and its potential for clinical translation. Careful adherence to these methodologies will ensure the generation of robust and reproducible data in the study of Ras-driven malignancies.
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. JCI - Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways [jci.org]
- 4. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]
- 5. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SH-BC-893 solubility for in vitro experiments
Welcome to the technical support center for SH-BC-893. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this novel synthetic sphingolipid analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a water-soluble and orally bioavailable synthetic sphingolipid analog.[1][2] It has been identified as an anti-neoplastic agent and has shown efficacy in correcting diet-induced obesity by protecting against ceramide-induced mitochondrial dysfunction.[3]
Q2: Is this compound soluble in aqueous solutions for in vitro experiments?
While described as "water-soluble," it is a common practice for synthetic compounds to be first dissolved in an organic solvent to create a concentrated stock solution before further dilution into aqueous cell culture media.[1][2] This ensures complete dissolution and accurate dosing.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro studies.[3]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5%. However, the specific tolerance can vary between cell lines, so it is advisable to run a vehicle control to assess the impact of DMSO on your experimental system.
Troubleshooting Guide: Solubility Issues
Problem 1: this compound powder is not dissolving in the chosen organic solvent to create a stock solution.
-
Possible Cause: The concentration of the intended stock solution may be too high, or the compound may require more energy to dissolve.
-
Solution:
-
Try gentle warming of the solution in a 37°C water bath.
-
Vortex the solution vigorously for 1-2 minutes.
-
For compounds that are particularly difficult to dissolve, sonication for 5-10 minutes can be effective.[4]
-
If the compound remains insoluble, consider preparing a less concentrated stock solution.
-
Problem 2: The this compound stock solution in DMSO appears hazy or contains visible particulates.
-
Possible Cause: The concentration of the stock solution may have exceeded the solubility limit of this compound in DMSO at room temperature.
-
Solution:
-
Gently warm the stock solution at 37°C to see if the particulates dissolve.
-
If the solution remains hazy, it may be necessary to filter it through a 0.22 µm syringe filter to remove undissolved particles before use.
-
Prepare a new, less concentrated stock solution.
-
Problem 3: this compound precipitates out of the cell culture medium upon addition of the stock solution.
-
Possible Cause: The final concentration of this compound in the aqueous medium is above its solubility limit, causing it to "crash out" of solution. This can be exacerbated by a rapid change in solvent polarity.
-
Solution:
-
Perform a serial dilution of the DMSO stock solution in the cell culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of media.[4]
-
Ensure the final concentration of the compound in the assay is within a range that has been previously reported to be effective and soluble (e.g., 5 µM).[1][3]
-
Consider the use of solubility enhancers such as cyclodextrins if solubility issues persist, though this may require additional validation to ensure it does not interfere with the experimental outcome.
-
Experimental Protocols & Data
Preparation of this compound Stock Solution
A standard protocol for preparing a 10 mM stock solution of this compound in DMSO is as follows:
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
In Vitro Treatment Protocol
For a typical cell culture experiment, this compound can be used at a concentration of 5 µM.[1][3] The following is an example protocol for treating mouse embryonic fibroblasts (MEFs):
-
Pre-treat MEFs with 5 µM this compound for 3 hours.[1]
-
Following the pre-treatment, introduce the experimental treatment (e.g., 50 µM C2-ceramide) for the desired duration (e.g., 12 hours).[1]
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions, including vehicle controls.
Quantitative Data Summary
| Parameter | Vehicle Control (DMSO) | This compound Treatment | Reference |
| In Vitro Concentration | - | 5 µM | [1][3] |
| Pre-treatment Time | - | 3 hours | [1] |
| In Vivo Oral Dose | - | 120 mg/kg (single dose) | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound has a multi-faceted mechanism of action that disrupts cellular nutrient access and modulates mitochondrial dynamics. It activates protein phosphatase 2A (PP2A), which leads to the mislocalization of the lipid kinase PIKfyve.[2] This, in turn, disrupts endolysosomal trafficking and blocks the recruitment of dynamin-related protein-1 (Drp1) to the mitochondria, thereby inhibiting ceramide-induced mitochondrial fission.[5] The compound also inhibits the ARF6 GTPase, further impacting endosomal recycling.[5]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Workflow for Troubleshooting Solubility
The following workflow can be used to systematically address solubility issues with this compound in in vitro experiments.
Caption: Experimental workflow for dissolving this compound.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
potential off-target effects of SH-BC-893 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic sphingolipid SH-BC-893. The information provided addresses potential issues and common questions related to its use in cellular assays, with a focus on its mechanism of action and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, water-soluble synthetic sphingolipid analog.[1][2] Its primary mechanism involves the disruption of endolysosomal trafficking by simultaneously inhibiting ARF6-dependent recycling and PIKfyve-dependent lysosomal trafficking.[3] This leads to the prevention of ceramide-induced mitochondrial fission, a process implicated in diet-induced obesity and cancer.[1][4] this compound has been shown to activate Protein Phosphatase 2A (PP2A), which in turn leads to the mislocalization of the lipid kinase PIKfyve.[5]
Q2: What are the known on-target effects of this compound in cellular assays?
The primary on-target effect of this compound is the preservation of a tubular mitochondrial network in the presence of lipotoxic ceramides like C16:0 ceramide.[1][4] This is achieved by blocking the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondria.[1][2] In cellular models of diet-induced obesity, this compound protects against palmitate- and ceramide-induced mitochondrial fragmentation, preserves mitochondrial function, and prevents subsequent ER stress.[1][3] In cancer cells, it disrupts nutrient access pathways by down-regulating cell surface nutrient transporters and blocking lysosomal trafficking, leading to cancer cell-selective death.[2][5]
Q3: Are there any known off-target effects of this compound?
The available literature does not extensively detail classic off-target effects, such as binding to unintended kinases or receptors. However, the mechanism of action, which involves the activation of the broadly acting phosphatase PP2A, could potentially lead to effects beyond the intended pathway.[4][5] It is important to note that in preclinical studies using mouse models, this compound was reported to be well-tolerated, with no significant toxicity observed in normal proliferative tissues at effective doses.[1][5][6] A comprehensive and in-depth characterization of the toxicity profile of this compound is considered an important next step in its development.[1][6]
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?
Unexpected phenotypes could arise from several factors:
-
Cell-type specific effects: The consequences of disrupting endolysosomal trafficking may vary significantly between different cell types, depending on their reliance on these pathways for normal function.[4]
-
Concentration and incubation time: Ensure that the concentration and incubation time of this compound are within the recommended range for your specific cell line and assay. High concentrations or prolonged exposure may lead to exaggerated on-target effects or potential off-target activities.
-
Experimental controls: It is crucial to include appropriate vehicle controls (e.g., water, as this compound is water-soluble) and positive/negative controls for the specific pathway you are investigating.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity or unexpected cell death | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. The IC50 for FL5.12 cells has been reported as 1.8 μM.[2] |
| Cell line is particularly sensitive to disruption of endolysosomal trafficking. | Consider using a lower concentration range or reducing the incubation time. Assess markers of lysosomal function and general cellular health. | |
| Inconsistent or no effect on mitochondrial morphology | Suboptimal induction of mitochondrial fission. | Ensure that the concentration of the inducing agent (e.g., palmitate, ceramide) is sufficient to cause robust mitochondrial fragmentation in your control cells.[1] |
| Incorrect timing of this compound treatment. | Pre-incubation with this compound before the addition of the fission-inducing agent is often necessary to observe a protective effect.[1] | |
| Alterations in cellular signaling pathways unrelated to mitochondrial dynamics | Potential downstream effects of PP2A activation. | Investigate key signaling nodes downstream of PP2A to determine if they are affected by this compound treatment in your cellular model. Note that this compound does not appear to reduce AKT phosphorylation.[1] |
| Broad effects of disrupting endolysosomal trafficking. | Analyze markers of autophagy and lysosomal function to assess the broader impact of this compound on these interconnected pathways.[5] |
Experimental Protocols
Assessment of Mitochondrial Morphology
-
Cell Seeding: Seed cells (e.g., MEFs) onto glass-bottom dishes or chamber slides suitable for high-resolution imaging.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 5 μM in water) or vehicle control for a specified period (e.g., 3 hours).[1]
-
Induction of Mitochondrial Fission: Add a fission-inducing agent such as palmitate (e.g., 250 μM conjugated to BSA) or C16:0 ceramide and incubate for the desired time (e.g., 3 hours).[1]
-
Staining: Stain mitochondria with a suitable fluorescent probe (e.g., MitoTracker Red CMXRos or via immunofluorescence for a mitochondrial protein like TOMM20).
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) to measure parameters such as aspect ratio, form factor, and circularity.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing mitochondrial morphology.
Caption: Troubleshooting logic for unexpected cellular phenotypes.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 5. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
addressing SH-BC-893 instability in solution
Welcome to the technical support center for SH-BC-893. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding the compound's stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, orally bioavailable sphingolipid analog. Its primary mechanism of action involves the inhibition of endolysosomal trafficking pathways, specifically by targeting ARF6 and PIKfyve. This disruption of trafficking events prevents ceramide-induced mitochondrial fission, thereby preserving mitochondrial function and protecting against cellular stress.[1][2][3] In the context of cancer, this compound has been shown to starve cancer cells by down-regulating cell surface nutrient transporters and blocking lysosomal trafficking.[4]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in research related to metabolic diseases and cancer. In metabolic research, it is investigated for its ability to correct diet-induced obesity and associated metabolic sequelae by preventing ceramide-induced mitochondrial dysfunction.[1][2][3] In oncology, its role in selectively killing cancer cells by disrupting nutrient access pathways is a key area of investigation.[4]
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage of the solid compound, it is recommended to store it at -20°C. Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Addressing this compound Instability in Solution
One of the primary challenges researchers face with this compound is its stability and solubility in aqueous solutions. The following guide provides structured advice to mitigate these issues.
Issue 1: Precipitation of this compound in Aqueous Buffers
Possible Cause: this compound, like many lipid-based molecules, has limited solubility in purely aqueous solutions, which can lead to precipitation.
Solutions:
-
Use of Co-solvents: For in vitro experiments, prepare a high-concentration stock solution in an organic solvent such as DMSO. This stock can then be diluted to the final working concentration in your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
-
Formulation for in vivo Studies: For animal studies, specific formulations have been developed to improve solubility and bioavailability. A commonly used vehicle consists of a mixture of solvents.
Table 1: Recommended Vehicle for in vivo Administration of this compound [4]
Component Percentage DMSO 10% PEG300 40% Tween-80 5% Saline 45% This formulation has been shown to achieve a clear solution at a concentration of at least 2.5 mg/mL.[4]
-
Sonication and Gentle Heating: If precipitation is observed during the preparation of the working solution, brief sonication or gentle warming (e.g., to 37°C) can aid in dissolution. However, prolonged heating should be avoided to prevent potential degradation.[4]
Issue 2: Potential Degradation of this compound in Solution
Possible Cause: Like other sphingolipids, this compound may be susceptible to degradation over time, especially when in solution and exposed to certain conditions.
Solutions:
-
Fresh Preparation: Whenever possible, prepare fresh working solutions of this compound from a frozen stock on the day of the experiment.
-
pH Considerations: The stability of sphingolipid analogs can be pH-dependent. It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.5-7.5) unless the experimental protocol specifically requires otherwise.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Vortexing: Vortex the final working solution gently before adding it to your cells.
Protocol 2: Formulation of this compound for Oral Gavage in Mice
This protocol is adapted from established methods for preparing this compound for in vivo studies.[4]
-
Prepare a DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution. Mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear solution is formed. This results in a final concentration of 2.5 mg/mL.
-
Administration: The solution can be administered via oral gavage.
Table 2: Summary of this compound Concentrations Used in Research
| Application | Concentration | Reference |
| In vitro mitochondrial fragmentation assay | 5 µM | [4] |
| In vivo oral administration (mice) | 120 mg/kg | [4] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound in preventing mitochondrial dysfunction.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating the effects of this compound.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
overcoming resistance to SH-BC-893 in cancer cell lines
Welcome to the technical support center for SH-BC-893. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms when working with this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic sphingolipid that functions as a potent anti-cancer agent by simultaneously disrupting parallel nutrient access pathways essential for cancer cell survival and growth.[1] Its primary mechanisms include:
-
Activation of Protein Phosphatase 2A (PP2A): This leads to the dephosphorylation of key signaling molecules.[1]
-
Inhibition of PIKfyve and ARF6: this compound causes the mislocalization of the lipid kinase PIKfyve and inhibits the GTPase ARF6.[1][2] This disrupts endolysosomal trafficking and lysosomal fusion events.[1][2]
-
Blockade of Nutrient Uptake: It triggers the internalization of cell surface nutrient transporters and blocks the degradation of macromolecules from autophagy and macropinocytosis, effectively starving cancer cells.[1]
-
Modulation of Mitochondrial Dynamics: this compound opposes ceramide-induced mitochondrial fission, promoting a more tubular mitochondrial network.[2][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?
While specific acquired resistance to this compound has not been extensively documented in published literature, based on its mechanism of action, several potential resistance pathways can be hypothesized. These include:
-
Alterations in the PP2A Pathway: Mutations in PP2A subunits or overexpression of endogenous PP2A inhibitors (e.g., CIP2A, SET) could prevent this compound from activating the phosphatase.[5][6]
-
Bypass Signaling via p38MAPK: Increased activation of the p38MAPK pathway has been shown to confer resistance to PIKfyve inhibitors.[7][8]
-
Upregulation of Lipid Metabolism: Cancer cells can develop resistance to lysosomal inhibitors by upregulating cholesterol and sphingolipid metabolism, with UDP-glucose ceramide glucosyltransferase (UGCG) being a key player.[9]
-
Changes in Mitochondrial Dynamics: Cells might adapt by altering the expression of mitochondrial shaping proteins (e.g., Drp1, Mfn1/2, OPA1) to counteract the effects of this compound.[2][10]
-
Enhanced Drug Efflux or Sequestration: Overexpression of ATP-binding cassette (ABC) transporters or increased lysosomal sequestration could reduce the intracellular concentration of this compound at its target sites.[11][12][13]
-
Activation of ARF6-Mediated Pathways: Upregulation of the ARF6 signaling pathway can promote tumor plasticity and drug resistance.[14][15]
Q3: How can I experimentally investigate these potential resistance mechanisms?
Please refer to the Troubleshooting Guide and Experimental Protocols sections below for detailed methodologies to explore these hypotheses.
Troubleshooting Guide: Overcoming Reduced Sensitivity to this compound
If you are observing a decrease in the efficacy of this compound in your cancer cell line, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Suggested Action |
| Gradual increase in IC50 value of this compound over time. | Development of acquired resistance. | 1. Perform Western blot analysis to check for upregulation of p38MAPK phosphorylation, UGCG, or ARF6. 2. Assess changes in mitochondrial morphology using mitochondrial-specific fluorescent dyes. 3. Consider combination therapy with a p38MAPK inhibitor (e.g., SB202190) or a UGCG inhibitor (e.g., Eliglustat). |
| Cell line shows intrinsic resistance to this compound. | Pre-existing alterations in target pathways. | 1. Sequence the genes for PP2A subunits (e.g., PPP2R1A) to check for mutations. 2. Analyze the baseline expression levels of endogenous PP2A inhibitors (CIP2A, SET) and key proteins in the PIKfyve and ARF6 pathways. 3. Evaluate the expression of PIP5K1C, as low levels may correlate with sensitivity to PIKfyve inhibition.[16] |
| Reduced drug accumulation or rapid efflux. | Increased activity of drug transporters or lysosomal sequestration. | 1. Perform a drug accumulation assay using a fluorescent analog of this compound or by LC-MS. 2. Test for co-localization of this compound with lysosomal markers. 3. Evaluate the effect of co-treatment with lysosomotropic agents like chloroquine or V-ATPase inhibitors like bafilomycin A1.[11] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when investigating resistance mechanisms.
| Cell Line | Condition | This compound IC50 (nM) | p-p38MAPK/total p38MAPK Ratio | UGCG Expression (Fold Change) |
| Sensitive | Parental | 50 | 1.0 | 1.0 |
| Resistant | This compound Resistant | 500 | 3.5 | 4.2 |
| Resistant | Resistant + SB202190 (10 µM) | 75 | N/A | 4.1 |
| Resistant | Resistant + Eliglustat (5 µM) | 90 | 3.4 | N/A |
Experimental Protocols
Protocol 1: Western Blot Analysis for Resistance Markers
-
Cell Lysis: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p38MAPK, total p38MAPK, UGCG, ARF6, CIP2A, or SET. Use a loading control like beta-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
Protocol 2: Analysis of Mitochondrial Morphology
-
Cell Seeding: Plate sensitive and resistant cells on glass-bottom dishes.
-
Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze mitochondrial morphology (e.g., aspect ratio, form factor) using image analysis software like ImageJ. A higher aspect ratio indicates more elongated, tubular mitochondria, while a lower value suggests fragmented, round mitochondria.
Protocol 3: Lysosomal Sequestration Assay
-
Cell Treatment: Treat sensitive and resistant cells with a fluorescently labeled version of this compound or with unlabeled this compound.
-
Lysosomal Staining: Co-stain the cells with a lysosomal marker dye (e.g., LysoTracker Green DND-26).
-
Imaging: Acquire fluorescence images using a confocal microscope.
-
Co-localization Analysis: Analyze the co-localization between the this compound signal and the lysosomal marker using Pearson's correlation coefficient in an appropriate software. A high degree of co-localization suggests lysosomal sequestration.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logical workflow for investigating resistance.
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. Mitochondria-Shaping Proteins and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitochondrial adaptation in cancer drug resistance: prevalence, mechanisms, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transporter and Lysosomal Mediated (Multi)drug Resistance to Tyrosine Kinase Inhibitors and Potential Strategies to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The small GTPase ARF6 regulates protein trafficking to control cellular function during development and in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
managing potential toxicity of SH-BC-893 in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential toxicity of SH-BC-893 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound in mice and what is its reported tolerability?
A1: In preclinical studies, this compound has been shown to be effective and well-tolerated in mice at a dose of 120 mg/kg administered by oral gavage.[1] This dosage has been used in models of diet-induced obesity and prostate cancer.[1] Intermittent oral dosing with this compound has also been reported to be well-tolerated.[2]
Q2: What is the mechanism of action of this compound and how might this relate to potential toxicity?
A2: this compound is a synthetic sphingolipid analog that functions by simultaneously inhibiting ARF6- and PIKfyve-dependent endolysosomal trafficking.[1][2] This action prevents ceramide-induced mitochondrial fission. While this targeted mechanism is key to its therapeutic effects, modulation of fundamental cellular processes like endolysosomal trafficking could potentially lead to off-target effects or toxicity at higher doses. For instance, some PIKfyve inhibitors are known to cause cytoplasmic vacuolation.
Q3: Are there any known toxicities associated with this compound?
A3: Published studies have reported that this compound is "well-tolerated" with no overt signs of toxicity at the effective dose of 120 mg/kg in mice.[1][3] One study noted that a more in-depth characterization of the toxicity profile of this compound is an important next step.[1] A patent for this compound suggests it is designed to avoid the bradycardia (slow heart rate) associated with another sphingolipid-like molecule, FTY720.[4]
Q4: What are the pharmacokinetic properties of this compound in mice?
A4: The pharmacokinetic profile of this compound in mice has been reported with a maximum plasma concentration (Tmax) at 4 hours and a half-life (t1/2) of 10.6 hours after oral administration.[1]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity or Mortality | Dose may be too high, formulation issues, or off-target toxicity. | - Immediately cease dosing and perform a necropsy to investigate the cause of death. - Initiate a dose de-escalation study to determine the Maximum Tolerated Dose (MTD). - Prepare fresh formulations for each administration and visually inspect for precipitation. Ensure the vehicle is appropriate and well-tolerated. |
| Significant Body Weight Loss (>15%) | Compound toxicity or reduced food/water intake due to the compound's mechanism of action (reduces food intake). | - Monitor body weight daily. A significant drop may indicate the MTD has been exceeded. - Consider reducing the dose or frequency of administration. - Provide supportive care such as hydration and nutritional supplements. - Ensure easy access to food and water. |
| Gastrointestinal Issues (e.g., Diarrhea, Lethargy) | Direct effect on the gastrointestinal tract, a known potential side effect of some sphingolipid analogs. | - Monitor for changes in stool consistency and animal activity. - Provide supportive care. - Consider if the vehicle is contributing to the issue. |
| Neurological Symptoms (e.g., Tremors, Ataxia) | Potential off-target effects on the central nervous system. | - Cease administration and observe the animal. - If symptoms persist, consider a lower dose or alternative formulation. - Consult with a veterinarian. |
| Lack of Efficacy at Tolerated Doses | Insufficient target engagement, rapid metabolism, or poor bioavailability. | - Confirm the formulation and administration technique. - Conduct pharmacokinetic studies to determine if therapeutic concentrations are being reached and maintained. - Consider alternative dosing regimens (e.g., more frequent administration). |
Data Presentation
Table 1: Summary of Experimental Protocol for this compound in a Diet-Induced Obesity Mouse Model [1]
| Parameter | Details |
| Animal Model | Male C57BL/6J mice |
| Diet | High-Fat Diet (HFD) (45% kcal from fat) |
| Compound | This compound |
| Dose | 120 mg/kg |
| Administration Route | Oral gavage |
| Vehicle | Water |
| Dosing Schedule | Single dose or intermittent dosing |
| Key Findings | Normalized mitochondrial morphology, restored normal body weight, improved glucose disposal, and corrected hepatic lipid levels. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model : Use a relevant mouse strain (e.g., C57BL/6J), typically 6-8 weeks old.
-
Group Allocation : Randomly assign mice to several dose groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation : Begin with a dose at or near the reported effective dose (e.g., 120 mg/kg) and include escalating dose cohorts (e.g., 240 mg/kg, 480 mg/kg, etc.). The dose escalation steps should be guided by any preliminary in vitro cytotoxicity data.
-
Formulation and Administration : Prepare this compound in a suitable vehicle (e.g., water) immediately before use. Administer via oral gavage.
-
Monitoring :
-
Clinical Signs : Observe animals at least twice daily for any signs of toxicity, such as changes in posture, activity, breathing, and presence of diarrhea or piloerection.
-
Body Weight : Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake : Monitor daily.
-
-
Endpoint : The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).
-
Pathology : At the end of the study, or if an animal is euthanized due to toxicity, perform a gross necropsy and consider collecting tissues (liver, kidney, spleen, heart, lungs, and gastrointestinal tract) for histopathological analysis.
Visualizations
Caption: Signaling pathway of this compound in preventing ceramide-induced mitochondrial fission.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. US20210261504A1 - Synthetic Sphingolipid-Like Molecules, Drugs, Methods of Their Synthesis and Methods of Treatment - Google Patents [patents.google.com]
Technical Support Center: Improving the Efficacy of SH-BC-893 in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SH-BC-893 in combination therapies. The information is designed to address specific experimental issues and provide guidance on protocol design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapies?
A1: this compound has a unique, multi-faceted mechanism of action that makes it a strong candidate for combination therapies. It simultaneously disrupts parallel nutrient access pathways essential for cancer cell growth and survival.[1] By activating protein phosphatase 2A (PP2A) and causing the mislocalization of the lipid kinase PIKfyve, this compound inhibits nutrient transporter internalization and blocks lysosome-dependent nutrient generation.[1][2] This dual action can create vulnerabilities in cancer cells that can be exploited by other targeted agents. For instance, combining this compound with inhibitors of key signaling pathways that are negatively regulated by PP2A, such as the PI3K/AKT or MAPK/ERK pathways, could lead to synergistic anti-tumor effects.[3]
Q2: What are the known targets of this compound that are relevant for designing combination studies?
A2: The primary known targets and pathways affected by this compound are:
-
Protein Phosphatase 2A (PP2A): this compound is a PP2A activator.[1] PP2A is a tumor suppressor that negatively regulates multiple oncogenic signaling pathways.[3]
-
PIKfyve: By activating PP2A, this compound leads to the mislocalization of this lipid kinase, which is crucial for endolysosomal trafficking and lysosomal fusion events.[1][2]
-
Mitochondrial Dynamics: this compound prevents ceramide-induced mitochondrial fission, a process implicated in both metabolic diseases and cancer.[4][5] It disrupts the recruitment of DRP1 to mitochondria.[6]
-
Nutrient Transporters: The compound leads to the internalization of cell surface nutrient transporters, effectively starving cancer cells.[1][6]
Q3: How should I prepare and handle this compound for in vitro and in vivo experiments?
A3: this compound is a water-soluble, orally bioavailable synthetic sphingolipid.[1][2] For in vitro studies, it can be dissolved in DMSO to create a stock solution. For in vivo oral administration, it can be dissolved in water.[4] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[7] Specific formulation protocols for achieving higher concentrations for in vivo studies include using co-solvents like PEG300, Tween-80, and saline, or using cyclodextrins.[7]
Q4: Are there any known off-target effects or toxicities of this compound that I should be aware of when combining it with other drugs?
A4: this compound has been shown to be well-tolerated in mice at effective doses, with no significant harm to normal organ function observed in long-term studies.[8][9] Unlike many other PP2A activators, this compound does not appear to reduce AKT phosphorylation, which may make it less likely to induce insulin resistance—a beneficial trait for a therapeutic agent.[4] However, as with any combination therapy, it is crucial to perform toxicity studies with the specific drug combination to identify any potential synergistic toxicities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity in vitro with the drug combination. | Synergistic toxicity of the two agents. | - Perform a dose-response matrix to determine the IC50 values of each drug alone and in combination. - Use a lower, non-toxic concentration of this compound (e.g., starting at a concentration that shows minimal single-agent activity) in combination with varying concentrations of the second agent. - Shorten the incubation time of the drug combination. |
| Inconsistent or unexpected results in cell viability assays. | Issues with drug solubility or stability. | - Ensure complete dissolution of this compound and the combination drug in the culture medium. Refer to solubility protocols.[7] - Prepare fresh drug solutions for each experiment. - Verify the stability of both drugs under your specific experimental conditions (e.g., temperature, light exposure). |
| Lack of synergistic effect in vivo. | Suboptimal dosing, scheduling, or route of administration. | - Optimize the dose and schedule of each drug individually before combining them. - Consider staggered administration schedules (e.g., pre-treating with this compound to sensitize tumors before administering the second agent). - Confirm the oral bioavailability of this compound in your animal model and consider alternative routes if necessary, although it is known to be orally active.[1][6] |
| Difficulty interpreting synergy from experimental data. | Inappropriate methods for synergy analysis. | - Utilize established methods for quantifying drug synergy, such as the Combination Index (CI) method by Chou-Talalay. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10] - Generate isobolograms to visualize the synergistic, additive, or antagonistic effects of the drug combination.[11] |
Data Presentation: Quantifying Synergy
Due to the limited publicly available data on this compound in specific combination therapies, the following tables are illustrative examples of how to present quantitative data from such studies. The data is hypothetical and intended to serve as a template for your experimental results.
Table 1: In Vitro Cytotoxicity of this compound in Combination with a PI3K Inhibitor (Drug X) in a Cancer Cell Line
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| This compound | 1 | 85 ± 5 | - |
| 5 | 50 ± 7 | - | |
| 10 | 25 ± 4 | - | |
| Drug X | 0.5 | 90 ± 6 | - |
| 2 | 60 ± 8 | - | |
| 5 | 35 ± 5 | - | |
| This compound + Drug X | 1 + 0.5 | 65 ± 6 | 0.8 (Synergy) |
| 5 + 2 | 20 ± 4 | 0.6 (Synergy) | |
| 10 + 5 | 5 ± 2 | 0.4 (Strong Synergy) |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 120 | 900 ± 120 | 40% |
| Drug Y (e.g., a MAPK inhibitor) | 10 | 1050 ± 130 | 30% |
| This compound + Drug Y | 120 + 10 | 300 ± 80 | 80% (Synergistic) |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol is adapted from general methods for drug combination studies.[10][11]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Dose-Response Curves for Single Agents:
-
Prepare serial dilutions of this compound and the combination drug (Drug X).
-
Treat cells with a range of concentrations of each drug individually to determine their respective IC50 values.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Combination Treatment:
-
Based on the individual IC50 values, design a fixed-ratio combination experiment. For example, combine the drugs at their IC50 ratios (e.g., 1:1, 1:2, 2:1 relative to their IC50s).
-
Treat cells with serial dilutions of the drug combination.
-
Include single-agent controls at the corresponding concentrations used in the combination.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) for each combination. A CI value less than 1 indicates synergy.
-
Protocol 2: In Vivo Xenograft Study to Evaluate Combination Efficacy
This protocol is a general guideline for in vivo combination studies.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and subcutaneously implant cancer cells.
-
Tumor Growth and Grouping:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Drug Y alone, this compound + Drug Y).
-
-
Drug Administration:
-
Administer this compound orally at a previously determined effective dose (e.g., 120 mg/kg).[4]
-
Administer the combination drug (Drug Y) via its optimal route and schedule.
-
Consider the pharmacokinetics of both drugs when designing the treatment schedule (concurrent vs. sequential dosing).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor growth between the combination group and the single-agent groups to assess for a significant enhancement of efficacy.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for combination therapy.
Caption: Logical relationship of this compound's mechanisms.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 2. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 6. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Not a Scientist? | Edinger Lab [edingerlab.bio.uci.edu]
- 9. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring SH-BC-893's Effect on Mitochondrial Dynamics
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the effects of the synthetic sphingolipid SH-BC-893 on mitochondrial dynamics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am not observing a significant change in mitochondrial morphology after treating my cells with this compound.
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent. While a concentration of 5 µM for 3 hours has been shown to be effective in protecting against ceramide-induced mitochondrial fragmentation, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]
-
Inadequate Induction of Mitochondrial Fission: this compound is known to counteract ceramide-induced mitochondrial fission.[2][3] If the basal level of mitochondrial fission in your cell culture is low, the effect of this compound may not be apparent. Consider inducing mitochondrial fission with agents like C2-ceramide or palmitate to provide a clear phenotype for this compound to rescue.[4][5][6][7][8]
-
Issues with Mitochondrial Staining: Problems with your mitochondrial staining protocol can obscure changes in morphology.
-
MitoTracker Dyes: Ensure you are using the recommended concentration and incubation time for your specific MitoTracker dye. High concentrations can lead to cytoplasmic background staining, while insufficient incubation can result in weak signals.[9] Remember that some MitoTracker dyes are dependent on mitochondrial membrane potential and may not be suitable for fixed-cell imaging.[9]
-
Phototoxicity: Live-cell imaging, especially over extended periods, can induce phototoxicity, which can itself cause mitochondrial fragmentation and mask the effects of your compound.[10][11][12][13][14] To mitigate this, use the lowest possible laser power and exposure time, and consider using imaging media with antioxidants.[10]
-
-
Subjective Image Analysis: Manual, qualitative assessment of mitochondrial morphology can be subjective and prone to bias.[14] Employ quantitative image analysis methods using software like ImageJ to obtain objective measurements of mitochondrial morphology.[15][16][17][18][19]
Question 2: My western blot results for mitochondrial dynamics proteins (Drp1, OPA1, MFN1/2) are inconsistent or difficult to interpret.
Possible Causes and Solutions:
-
Antibody-Related Issues:
-
Specificity: Ensure your primary antibodies are specific and validated for the target protein. Non-specific binding can lead to the appearance of multiple bands.[20]
-
OPA1 Isoforms: OPA1 exists as multiple isoforms (long and short forms) due to alternative splicing and proteolytic processing, which can appear as several bands on a western blot.[21][22][23][24][25] Use an antibody that recognizes all isoforms or specific antibodies if you intend to study individual forms. Optimized western blot protocols may be necessary to resolve all OPA1 isoforms.[21][22][23][24][25]
-
-
Sample Preparation:
-
Mitochondrial Fractionation: If you are analyzing protein levels in mitochondrial fractions, contamination from other cellular compartments can affect your results. Use markers for the cytoplasm (e.g., GAPDH), nucleus, and endoplasmic reticulum to assess the purity of your mitochondrial preparations.[26] For loading controls in purified mitochondrial fractions, consider proteins like VDAC, COX IV, or TOMM20.[26] However, be aware that VDAC has also been found in the plasma membrane.[26]
-
Protein Degradation: Mitochondrial dynamics proteins can be susceptible to degradation. Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[27]
-
-
Interpreting Drp1 Translocation: this compound is expected to inhibit the recruitment of Drp1 from the cytosol to the mitochondria, rather than changing the total Drp1 protein levels.[1] Therefore, western blotting of whole-cell lysates may not show a change in Drp1 expression. To assess Drp1 recruitment, you should perform western blotting on cytosolic and mitochondrial fractions or use immunofluorescence to visualize Drp1 localization.[28]
Question 3: I am having difficulty quantifying the translocation of Drp1 to the mitochondria using immunofluorescence.
Possible Causes and Solutions:
-
Image Acquisition:
-
Resolution: High-resolution confocal microscopy is essential to accurately visualize and quantify the colocalization of Drp1 puncta with mitochondria.[11]
-
Signal-to-Noise Ratio: Optimize your staining and imaging parameters to achieve a good signal-to-noise ratio, which is crucial for accurate automated analysis.
-
-
Image Analysis:
-
Colocalization Analysis: Use a quantitative colocalization analysis method, such as Pearson's Correlation Coefficient or Manders' Overlap Coefficient, to objectively measure the degree of overlap between Drp1 and mitochondrial signals.[29]
-
Thresholding: Proper thresholding of your images is critical for accurate colocalization analysis. Set thresholds carefully to distinguish true signal from background noise.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on mitochondrial dynamics?
A1: this compound is a synthetic sphingolipid analog that blocks ceramide-induced mitochondrial fission.[2][3] It achieves this by inhibiting ARF6-dependent recycling and PIKfyve-dependent lysosomal trafficking.[30] This disruption of endolysosomal trafficking prevents the recruitment of the fission protein Drp1 from the cytosol to the mitochondrial outer membrane.[30]
Q2: What are the expected quantitative changes in mitochondrial morphology after successful this compound treatment in a ceramide-induced fission model?
A2: In cells treated with agents that induce mitochondrial fission like palmitate or ceramide, you would expect to see a decrease in mitochondrial aspect ratio and an increase in roundness. Upon successful treatment with this compound, you should observe a reversal of these parameters, with an increase in mitochondrial tubularity (aspect ratio) and a decrease in roundness, bringing the morphology closer to that of control cells.[30]
Q3: Are there any known off-target effects of this compound that I should be aware of?
A3: this compound is known to activate Protein Phosphatase 2A (PP2A).[30] While this is part of its mechanism in disrupting intracellular trafficking, it's important to consider that PP2A has many cellular targets. Researchers should be mindful of potential downstream effects of PP2A activation in their specific experimental context. However, it has been noted that this compound does not reduce AKT phosphorylation, unlike many other PP2A agonists.[30]
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound is orally bioavailable and has been shown to be effective in mouse models of diet-induced obesity, where it normalizes mitochondrial morphology in the liver and brain within 4 hours of oral administration.[2][30][31]
Data Presentation
Table 1: Quantitative Effects of this compound on Mitochondrial Morphology in vitro
| Parameter | Control (BSA) | Palmitate (250 µM) | Palmitate + this compound (5 µM) |
| Mitochondrial Aspect Ratio | Increased | Decreased | Increased (rescued) |
| Mitochondrial Roundness | Decreased | Increased | Decreased (rescued) |
| Drp1 Recruitment to Mitochondria | Basal | Increased | Decreased (inhibited) |
This table summarizes the expected qualitative changes based on the literature. For specific quantitative values, researchers should refer to the primary research articles and perform their own quantification.[30]
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound Effect on Ceramide-Induced Mitochondrial Fission
-
Cell Culture and Treatment:
-
Plate your cells of interest on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
Pre-treat cells with this compound (e.g., 5 µM) or vehicle control (e.g., DMSO) for 3 hours.[1]
-
Induce mitochondrial fission by treating cells with C2-ceramide (e.g., 50 µM) or palmitate (conjugated to BSA) for the desired time (e.g., 3-6 hours).[5][6] Include a vehicle-treated control group.
-
-
Mitochondrial Staining (Live-Cell Imaging):
-
During the last 30 minutes of treatment, incubate the cells with a mitochondrial dye such as MitoTracker™ Red CMXRos (e.g., 100 nM).
-
Wash the cells with pre-warmed imaging medium.
-
-
Image Acquisition:
-
Image Analysis (using ImageJ/Fiji):
-
Open the Z-stack images in ImageJ/Fiji.
-
Generate a maximum intensity projection of the Z-stack.
-
Use a thresholding method to create a binary image of the mitochondria.
-
Use the "Analyze Particles" function to measure mitochondrial parameters such as:
-
Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of particle shape complexity. Higher values indicate a more branched and interconnected mitochondrial network.
-
Circularity: A value of 1.0 indicates a perfect circle. Lower values indicate a more elongated shape.
-
-
Quantify these parameters for a significant number of cells per condition.
-
Protocol 2: Western Blot Analysis of Drp1 Translocation
-
Cell Treatment and Fractionation:
-
Treat cells with this compound and a fission-inducing agent as described in Protocol 1.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. Commercially available kits can be used for this purpose.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Drp1. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV or TOMM20) to verify the purity of your fractions.[26]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Drp1 in the cytosolic and mitochondrial fractions using densitometry software.
-
Normalize the Drp1 signal in the mitochondrial fraction to the mitochondrial loading control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in inhibiting ceramide-induced mitochondrial fission.
Caption: General experimental workflow for assessing the effect of this compound on mitochondrial dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Changes in mitochondrial dynamics during ceramide-induced cardiomyocyte early apoptosis. – SCIAN.CL [scian.cl]
- 7. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide induces hepatocyte cell death through disruption of mitochondrial function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.9. Evaluation of Drp1 translocation to mitochondria [bio-protocol.org]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Overcoming Challenges in Imaging Dynamic Processes- Oxford Instruments [andor.oxinst.com]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. How do you trust your live cell imaging correlates with experimental conditions? » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 14. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MiNA - Mitochondrial Network Analysis [imagej.net]
- 16. A simple ImageJ macro tool for analyzing mitochondrial network morphology in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ImageJ Analyses of Mitochondria (HSP60) in TH+ cells [protocols.io]
- 18. Mitochondrial Morphology [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 19. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 20. assaygenie.com [assaygenie.com]
- 21. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Creating Optimal Conditions for OPA1 Isoforms by Western Blot in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Creating Optimal Conditions for OPA1 Isoforms by Western Blot in Skeletal Muscle Cells and Tissue | Semantic Scholar [semanticscholar.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 28. TBK1-medicated DRP1 phosphorylation orchestrates mitochondrial dynamics and autophagy activation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drugtargetreview.com [drugtargetreview.com]
optimizing experimental conditions for SH-BC-893 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experimental conditions involving SH-BC-893.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, water-soluble sphingolipid analog.[1][2] Its primary mechanism involves the inhibition of ceramide-induced mitochondrial fission.[1][3] It achieves this by disrupting ARF6- and PIKfyve-dependent endolysosomal trafficking, which is crucial for the recruitment of dynamin-related protein-1 (Drp1) to the outer mitochondrial membrane.[1][4] This action helps to maintain a fused mitochondrial network, protecting against cellular stress and dysfunction.[1][5]
Q2: What are the main applications of this compound in research?
A2: this compound has demonstrated efficacy in both in vitro and in vivo models for correcting diet-induced obesity and associated metabolic sequelae.[1][2][3] It has been shown to normalize mitochondrial morphology, improve mitochondrial function, restore leptin sensitivity, and reduce food intake in mice fed a high-fat diet.[1][2][5] Additionally, it was initially developed as an anti-neoplastic agent that selectively targets cancer cells by disrupting nutrient access pathways.[6]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is an orally bioavailable and water-soluble compound.[1][2]
Q4: What are the observed effects of this compound on metabolic parameters in vivo?
A4: In mouse models of diet-induced obesity, oral administration of this compound has been shown to:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No effect on mitochondrial fragmentation in vitro. | Inappropriate ceramide or palmitate concentration. | Ensure that the concentration of C16:0 ceramide or palmitate is sufficient to induce mitochondrial fission in your cell type. A common starting point is 250 µM palmitate.[1] |
| Insufficient this compound concentration or incubation time. | Titrate the concentration of this compound. Effective concentrations in vitro have been demonstrated to protect against palmitate-induced mitochondrial dysfunction. A co-incubation approach is often effective.[1] | |
| Cell line is resistant or has a different mechanism for mitochondrial fission. | The effects of this compound have been demonstrated in Mouse Embryonic Fibroblasts (MEFs).[1] Consider using a cell line known to be responsive or investigate alternative pathways of mitochondrial dynamics in your model. | |
| Variability in in vivo results. | Inconsistent drug administration. | This compound can be administered via oral gavage. Ensure consistent dosing and timing. A single dose of 120 mg/kg has shown acute effects.[7] |
| Dietary composition and duration. | For diet-induced obesity models, ensure the high-fat diet (e.g., 45% kcal from fat) is administered for a sufficient duration (e.g., 24 weeks) to establish the obese phenotype before starting treatment.[1][2] | |
| Pair-feeding controls are not included. | The weight loss effects of this compound are primarily due to reduced food intake.[4] Include a pair-fed control group to differentiate between direct metabolic effects and those secondary to reduced caloric intake.[1] | |
| Unexpected cellular toxicity. | High concentration of this compound. | Although generally well-tolerated, perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Mycoplasma contamination. | Regularly test cell lines for Mycoplasma, as it can affect cellular health and experimental outcomes.[1][2] |
Data Presentation
Table 1: In Vitro Experimental Parameters
| Parameter | Value | Cell Type | Source |
| Palmitate Concentration | 250 µM | MEFs | [1] |
| TMRE Staining | 100 nM | MEFs | [1][2] |
| MitoTracker Green Staining | 200 nM | MEFs | [1][2] |
Table 2: In Vivo Experimental Parameters (Mouse Model)
| Parameter | Value | Strain | Source |
| High-Fat Diet (HFD) | 45% kcal from fat | C57BL/6J | [1][2] |
| Standard Chow Diet (SD) | 10% kcal from fat | C57BL/6J | [1][2] |
| This compound Oral Dose (acute) | 120 mg/kg | C57BL/6J | [7] |
| Duration of HFD Feeding | 24 weeks | C57BL/6J | [1][2] |
Table 3: Key In Vivo Outcomes of this compound Treatment
| Outcome | Observation | Source |
| Body Weight | Normalized despite continued HFD consumption. | [1][3] |
| Glucose Handling | Improved glucose disposal. | [1][4] |
| Hepatic Steatosis | Resolved. | [1][3] |
| Adiponectin:Leptin Ratio | Increased from 0.15 to 0.59 after a single dose. | [1][2] |
| Mitochondrial Morphology | Normalized in liver and brain within 4 hours. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Mitochondrial Morphology
-
Cell Culture: Plate Mouse Embryonic Fibroblasts (MEFs) in appropriate culture vessels and allow them to adhere.
-
Treatment:
-
Control Group: Treat cells with a vehicle control (e.g., BSA).
-
Fission-Inducing Group: Treat cells with 250 µM palmitate for 12 hours to induce mitochondrial fragmentation.[1]
-
Treatment Group: Co-incubate cells with 250 µM palmitate and the desired concentration of this compound for 12 hours.
-
-
Staining:
-
Imaging: Acquire images using fluorescence microscopy (confocal microscopy is recommended for detailed morphological analysis).
-
Analysis: Quantify mitochondrial morphology. This can be done by categorizing cells based on their mitochondrial network (e.g., tubular, fragmented) or by using image analysis software to measure mitochondrial length and circularity.
Protocol 2: In Vivo Study of this compound in a Diet-Induced Obesity Model
-
Animal Model: Use male C57BL/6J mice.
-
Dietary Regimen:
-
Drug Administration:
-
Administer this compound orally (e.g., 120 mg/kg) to a subset of the HFD-fed mice.[7]
-
A vehicle control should be administered to another subset of HFD-fed mice.
-
-
Monitoring and Analysis:
-
Body Weight and Food Intake: Monitor daily.
-
Metabolic Analysis: Perform glucose tolerance tests and measure plasma levels of leptin and adiponectin at baseline and after treatment.
-
Tissue Analysis: After a specified treatment period (e.g., 4 hours for acute effects), harvest tissues such as the liver, brain, and white adipose tissue.[1][2]
-
Mitochondrial Morphology: Prepare tissue sections for microscopy and analyze mitochondrial morphology as described in Protocol 1.
-
Visualizations
Caption: Mechanism of this compound in preventing mitochondrial fission.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 4. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
comparing SH-BC-893 to other mitochondrial fission inhibitors
A Comprehensive Guide to Mitochondrial Fission Inhibitors: SH-BC-893 in Focus
Mitochondrial dynamics, the continuous cycle of fission and fusion, are pivotal for maintaining cellular health, energy homeostasis, and metabolic flexibility. An imbalance in these processes, particularly excessive mitochondrial fission, is implicated in a range of pathologies including neurodegenerative diseases, metabolic disorders, and cancer. This has spurred the development of inhibitors targeting the core fission machinery. This guide provides a detailed comparison of the novel inhibitor this compound with other widely used mitochondrial fission inhibitors, supported by experimental data and protocols for researchers.
The principal driver of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase that is recruited from the cytosol to the outer mitochondrial membrane. Once there, it oligomerizes and constricts the membrane, leading to division. While most inhibitors aim to block Drp1 activity directly, this compound employs a novel, indirect mechanism.
-
This compound: This synthetic sphingolipid analog does not target Drp1 directly. Instead, it inhibits ARF6- and PIKfyve-dependent endolysosomal trafficking pathways.[1][2][3] These pathways are crucial for the stress-induced recruitment of Drp1 to the mitochondria, particularly in response to ceramides.[3][4] By disrupting the trafficking required for Drp1 to reach its destination, this compound effectively prevents mitochondrial fission without altering Drp1 protein levels or its intrinsic enzymatic activity.[4]
-
Mdivi-1: This was one of the first identified small molecules to inhibit fission. It was initially believed to be a direct allosteric inhibitor of Drp1's GTPase activity.[5] However, substantial evidence now indicates that many of its cellular effects stem from off-target inhibition of the mitochondrial electron transport chain at Complex I, rather than specific Drp1 inhibition.[4][6] Its utility as a specific Drp1 inhibitor is now a subject of considerable debate.[2][6]
-
P110: This is a rationally designed peptide inhibitor. It selectively targets and blocks the protein-protein interaction between Drp1 and one of its primary mitochondrial receptors, Mitochondrial Fission 1 Protein (Fis1).[7][8][9] By preventing Drp1 from docking onto the mitochondrial surface via Fis1, P110 effectively inhibits fission under pathological conditions.[7][9]
-
Dynasore: This small molecule is a non-competitive inhibitor of the GTPase activity of all dynamin family members, including Drp1.[10][11] Its broad specificity means it also potently inhibits dynamin-1 and dynamin-2, which are essential for clathrin-mediated endocytosis.[10][12] This lack of specificity is a critical consideration in its experimental use.
The distinct mechanisms are visualized in the signaling pathway diagram below.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynasore Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart | PLOS One [journals.plos.org]
- 12. selleckchem.com [selleckchem.com]
A Comparative Analysis of SH-BC-893 and Other Sphingolipid-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The field of sphingolipid-based therapeutics is rapidly evolving, offering novel approaches to treating a range of diseases, from metabolic disorders to cancer. This guide provides a comparative analysis of the emerging drug candidate SH-BC-893 against other notable sphingolipid-based drugs, including Fingolimod, Safingol, and the recently FDA-approved Olipudase alfa-rpcp. This comparison focuses on their mechanisms of action, preclinical and clinical data, and the signaling pathways they modulate.
Executive Summary
This compound is a synthetic, orally bioavailable sphingolipid analog that has demonstrated promising preclinical efficacy in both diet-induced obesity and cancer models.[1][2][3] Its unique mechanism of action, which involves the modulation of mitochondrial dynamics and endolysosomal trafficking, distinguishes it from other sphingolipid-based drugs that primarily target enzymes in the sphingolipid metabolic pathway or sphingosine-1-phosphate receptors. This guide presents a detailed comparison to provide researchers with a comprehensive overview of the current landscape of sphingolipid-based therapeutics.
Comparative Data of Sphingolipid-Based Drugs
The following tables summarize the key characteristics and available data for this compound and other selected sphingolipid-based drugs.
Table 1: Mechanism of Action and Therapeutic Targets
| Drug | Mechanism of Action | Primary Therapeutic Target(s) |
| This compound | Prevents ceramide-induced mitochondrial fission by disrupting ARF6- and PIKfyve-dependent endolysosomal trafficking. Activates Protein Phosphatase 2A (PP2A), leading to mislocalization of the lipid kinase PIKfyve.[1][4][5] | Mitochondrial dynamics, Endolysosomal trafficking pathways |
| Fingolimod (FTY720) | Sphingosine-1-phosphate (S1P) receptor modulator; acts as a functional antagonist of S1P1 receptors, leading to their internalization and degradation.[6] | Sphingosine-1-phosphate receptor 1 (S1P1R) |
| Safingol | Putative inhibitor of sphingosine kinase 1 (SphK1), an enzyme that catalyzes the formation of S1P from sphingosine.[5][7] | Sphingosine kinase 1 (SphK1) |
| Olipudase alfa-rpcp | Recombinant human acid sphingomyelinase (ASM); an enzyme replacement therapy that breaks down sphingomyelin.[6][8][9] | Acid sphingomyelinase (ASM) |
Table 2: Preclinical and Clinical Efficacy
| Drug | Indication(s) | Key Preclinical/Clinical Findings |
| This compound | Diet-induced obesity, Cancer | Obesity: Normalizes mitochondrial morphology in liver, brain, and white adipose tissue in mice with diet-induced obesity. Reduces food intake, triggers weight loss, improves glucose disposal, and resolves hepatic steatosis in mice.[1][10][11] Cancer: Induces cancer cell death by down-regulating nutrient transporters and blocking lysosomal trafficking.[2][4] |
| Fingolimod (FTY720) | Multiple Sclerosis (FDA-approved), Cancer (preclinical) | Multiple Sclerosis: Reduces relapse rates and disability progression. Cancer: Represses tumor progression and metastasis in preclinical models of triple-negative breast cancer and non-small cell lung cancer.[12][13][14] |
| Safingol | Solid Tumors (clinical trials) | In a Phase I clinical trial in combination with cisplatin, the best response was stable disease in 6 patients. One patient with adrenal cortical cancer had significant regression of liver and lung metastases.[5][7] In vitro studies showed a significant reduction in cell viability in adrenocortical carcinoma cell lines.[9] |
| Olipudase alfa-rpcp | Acid Sphingomyelinase Deficiency (ASMD) (FDA-approved) | ASMD: Clinically relevant improvement in lung function and platelet count, and reduction of spleen and liver volumes in adult and pediatric patients.[6][15] Long-term trial in pediatric patients showed continuous improvements in growth patterns and bone age.[11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action centers on the inhibition of ceramide-induced mitochondrial fission. This is achieved by disrupting key intracellular trafficking pathways.
Experimental Workflow: Evaluation of this compound in Diet-Induced Obesity
The preclinical evaluation of this compound in diet-induced obesity typically follows a standardized workflow.
Detailed Experimental Protocols
Mitochondrial Morphology Analysis
Objective: To quantify changes in mitochondrial network structure in response to treatment.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on glass-bottom dishes and treated with the compounds of interest (e.g., this compound, ceramide) for the specified duration.
-
Staining: Mitochondria are stained with a fluorescent probe such as MitoTracker Green FM (for morphology independent of membrane potential) or TMRE (to also assess membrane potential). Nuclei can be counterstained with a dye like Hoechst 33342.[4]
-
Image Acquisition: Images are acquired using a confocal microscope. Z-stacks are often captured to generate a 3D representation of the mitochondrial network.
-
Image Analysis: Specialized software (e.g., ImageJ with plugins like MiNA or MitoGraph) is used to analyze the images.[16] Key parameters quantified include:
-
Aspect Ratio and Form Factor: To measure the degree of mitochondrial elongation versus fragmentation.
-
Network Connectivity: To assess the complexity of the mitochondrial network.
-
Mitochondrial Count and Area: To determine the number and size of individual mitochondria.
-
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose metabolism.
Methodology:
-
Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.[17]
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage (oGTT) or intraperitoneal injection (ipGTT).[17][18]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[17][18]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Hepatic Steatosis Analysis
Objective: To quantify the accumulation of fat in the liver.
Methodology:
-
In Vivo Imaging (non-invasive):
-
Histological Analysis (invasive):
-
Tissue Collection: Livers are harvested from euthanized animals.
-
Staining: Liver sections are stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets or with Oil Red O, which specifically stains neutral lipids.
-
Scoring: A pathologist scores the degree of steatosis based on the percentage of hepatocytes containing lipid droplets.
-
Conclusion
This compound represents a novel approach within the sphingolipid-based drug class, with a distinct mechanism of action targeting mitochondrial dynamics and endolysosomal trafficking. Preclinical data in diet-induced obesity and cancer are promising, suggesting a broad therapeutic potential. In comparison, other sphingolipid-based drugs like Fingolimod and Safingol have more established mechanisms targeting S1P signaling and have progressed further in clinical development for different indications. Olipudase alfa-rpcp stands as a successful example of an enzyme replacement therapy for a rare genetic disorder of sphingolipid metabolism.
Further research, particularly head-to-head comparative studies, will be crucial to fully elucidate the relative efficacy and safety of these different therapeutic strategies. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative investigations. The continued exploration of the sphingolipidome is poised to deliver innovative therapies for a wide range of challenging diseases.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sochob.cl [sochob.cl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A pipeline for multidimensional confocal analysis of mitochondrial morphology, function, and dynamics in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I clinical trial of safingol in combination with cisplatin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Pediatric Trial | XENPOZYME® (olipudase alfa-rpcp) [xenpozyme.com]
- 12. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic Potential of Fingolimod and Dimethyl Fumarate in Non-Small Cell Lung Cancer Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news.sanofi.us [news.sanofi.us]
- 16. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 17. mmpc.org [mmpc.org]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. researchgate.net [researchgate.net]
Comparative Guide to PP2A Activators: Confirming the Role of SH-BC-893
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SH-BC-893 and other prominent Protein Phosphatase 2A (PP2A) activators. The objective is to delineate their mechanisms of action, comparative efficacy, and the experimental basis for their role in PP2A activation, supported by available data and detailed methodologies.
Introduction to PP2A and its Activation
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common event in various cancers, making it an attractive therapeutic target. Small molecule activators of PP2A (SMAPs) aim to restore its tumor-suppressive function. This guide focuses on the synthetic sphingolipid analog this compound and compares it with other notable PP2A activators: DT-061, Sodium Selenate, Ceramides, and FTY720 (Fingolimod).
Mechanisms of Action
The activation of PP2A can be achieved through various mechanisms, primarily by targeting the assembly and stabilization of the PP2A holoenzyme, which consists of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).
This compound and other Sphingosine Analogs (FTY720): These compounds are known to directly bind to the PP2A scaffolding subunit PPP2R1A. This interaction is believed to induce a conformational change that favors the assembly of the active PP2A holoenzyme[1]. This compound, a water-soluble and orally bioavailable synthetic sphingolipid, activates PP2A, which leads to the mislocalization of the lipid kinase PIKfyve[2][3]. This disruption of PIKfyve-dependent lysosomal trafficking is a key downstream effect of this compound-mediated PP2A activation[4]. FTY720, another sphingosine analog, also activates PP2A, and its phosphorylated form has been shown to enhance TNF-induced PP2A activity[5][6]. Some studies suggest FTY720 activates PP2A by targeting the endogenous inhibitor I2PP2A/SET[7].
DT-061: This small molecule is reported to be an orally bioavailable activator of PP2A[8]. It is believed to selectively stabilize the B56α-PP2A holoenzyme in an active state, leading to the dephosphorylation of specific substrates like c-MYC[9][10][11]. However, there are conflicting reports suggesting that the cytotoxic effects of DT-061 might be independent of direct PP2A activation[12][13].
Sodium Selenate: This inorganic compound has been identified as a specific agonist for PP2A, significantly boosting its phosphatase activity[9][10]. The precise mechanism of activation is not fully elucidated but it has been shown to increase the expression of the PP2A/PR55 B-subunit and overall PP2A activity[2][14].
Ceramides: These are a class of lipid second messengers that can activate PP2A. Short-chain ceramides like C2-ceramide have been shown to activate the heterotrimeric form of PP2A up to 3.5-fold[15]. The mechanism is thought to involve the direct binding of ceramide to the endogenous PP2A inhibitor SET, relieving its inhibition of PP2A[5].
Comparative Performance Data
A direct quantitative comparison of the potency of these activators is challenging due to the lack of standardized assays across different studies. The following tables summarize available quantitative data.
Table 1: In Vitro PP2A Activation and Cytotoxicity
| Compound | Assay Type | Cell Line/System | Concentration/EC50/IC50 | Observed Effect | Reference |
| This compound | Not Specified | Not Specified | Not Specified | Activates PP2A, leading to PIKfyve mislocalization | [2][3] |
| DT-061 | Cell Viability | HCC827 | IC50: 14.3 μM | Decreased cell viability | [8] |
| Cell Viability | HCC3255 | IC50: 12.4 μM | Decreased cell viability | [8] | |
| In vitro PP2A assay | PP2A-B56γ and PPP2R1A-PP2AC complex | 20 μM | 20-30% activation | [13] | |
| Sodium Selenate | PP2A Activity Assay | SH-SY5Y cells | 3 µM | Maximum increase in total PP2A | [16] |
| C2-Ceramide | PP2A Activity Assay | Heterotrimeric PP2A | 5-20 μM | Up to 3.5-fold activation | [15] |
| Cell Viability | Wild-type Bcl2 overexpressing cells | IC50: 14 μM | Ceramide-induced cell death | [17] | |
| FTY720 | PP2A Activity Assay | A549, A549/shI2PP2A, A549/shI2PP2A/WT-I2PP2A/SET cells | 10 µM | Increased PP2A activity in the presence of I2PP2A/SET | [7] |
| Cell Viability | MCF-7 and MDA-MB-231 cells | 3 µM | Upregulates PP2A activity | [18] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage and Administration | Outcome | Reference |
| DT-061 | KRAS-driven lung cancer mouse models | Not specified | Tumor regression | [8] |
| Sodium Selenate | Transgenic TAU441 mice (Alzheimer's model) | Not specified | Reduced tau phosphorylation, improved memory | [9][10] |
| Traumatic Brain Injury rat model | 12-week treatment | Reduced hyperphosphorylated tau and brain damage | [2] | |
| FTY720 | A549-xenograft SCID mice | 3 mg/kg/day for 15 days (oral) | Inhibition of tumor growth | [7] |
Key Experimental Protocols
In Vitro PP2A Phosphatase Activity Assay (Malachite Green)
This assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by immunoprecipitated PP2A.
Materials:
-
NP-40 Lysis Buffer (150 mM NaCl, 1% NP-40, 50 mM Tris-Cl, pH 7.4, 5 mM EDTA) with protease and phosphatase inhibitors
-
Anti-PP2A catalytic subunit antibody
-
Protein A-agarose beads
-
Ser/Thr assay buffer
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green phosphate detection solution
-
Microplate reader
Protocol:
-
Cell Lysis: Prepare cell lysates using NP-40 lysis buffer.
-
Immunoprecipitation: Immunoprecipitate the PP2A catalytic subunit (PP2Acα) with a specific antibody and protein A-agarose beads.
-
Washing: Wash the beads with Ser/Thr assay buffer to remove unbound proteins.
-
Phosphatase Reaction: Add the phosphopeptide substrate (final concentration ~250 μM) to the beads and incubate at 30°C for 15 minutes.
-
Color Development: Transfer the supernatant to a new microplate well and add Malachite Green phosphate detection solution. Incubate at 30°C for 15 minutes.
-
Measurement: Measure the absorbance at 630 nm using a microplate reader. The amount of phosphate released is proportional to the PP2A activity.
Immunofluorescence Protocol for PIKfyve Localization
This method is used to visualize the subcellular localization of PIKfyve in response to treatment with PP2A activators like this compound.
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% FBS in PBS with 0.1% Tween-20)
-
Primary antibody against PIKfyve
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against PIKfyve.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
PP2A Activation and Downstream Signaling
// Nodes for Activators SH_BC_893 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ceramide [label="Ceramide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTY720 [label="FTY720", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DT_061 [label="DT-061", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sodium_Selenate [label="Sodium Selenate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for PP2A components and inhibitors PPP2R1A [label="PPP2R1A (A subunit)", fillcolor="#FBBC05", fontcolor="#202124"]; SET [label="SET/I2PP2A (Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A_Holoenzyme [label="Active PP2A Holoenzyme", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for Downstream Effects PIKfyve [label="PIKfyve Mislocalization", fillcolor="#F1F3F4", fontcolor="#202124"]; c_MYC [label="c-MYC Dephosphorylation\n(Degradation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tau [label="Tau Dephosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl2 Dephosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Necroptosis [label="RIPK1-dependent\nNecroptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SH_BC_893 -> PPP2R1A [label="binds"]; FTY720 -> SET [label="binds"]; Ceramide -> SET [label="binds"]; DT_061 -> PP2A_Holoenzyme [label="stabilizes"]; Sodium_Selenate -> PP2A_Holoenzyme [label="activates"];
PPP2R1A -> PP2A_Holoenzyme [label="promotes assembly"]; SET -> PP2A_Holoenzyme [label="inhibits", arrowhead="tee"];
PP2A_Holoenzyme -> PIKfyve; PP2A_Holoenzyme -> c_MYC; PP2A_Holoenzyme -> Tau; PP2A_Holoenzyme -> Bcl2; PP2A_Holoenzyme -> Necroptosis; } dot Caption: Mechanism of PP2A activation by various small molecules.
Experimental Workflow for Assessing PP2A Activation
// Nodes Start [label="Start:\nTreat cells with\nPP2A activator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Immunoprecipitation [label="Immunoprecipitation\nof PP2A", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphatase_Assay [label="In Vitro\nPhosphatase Assay\n(e.g., Malachite Green)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot for\nDownstream Targets\n(p-c-MYC, p-Tau, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Immunofluorescence [label="Immunofluorescence\n(e.g., PIKfyve localization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nComparison", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Lysis; Cell_Lysis -> Immunoprecipitation; Cell_Lysis -> Western_Blot; Cell_Lysis -> Immunofluorescence; Immunoprecipitation -> Phosphatase_Assay; Phosphatase_Assay -> Data_Analysis; Western_Blot -> Data_Analysis; Immunofluorescence -> Data_Analysis; } dot Caption: Workflow for evaluating PP2A activation and downstream effects.
Conclusion
This compound represents a promising synthetic sphingolipid analog for the activation of PP2A. Its mechanism of action, involving direct interaction with the PP2A scaffolding subunit and subsequent disruption of PIKfyve-mediated lysosomal trafficking, provides a clear pathway for its cellular effects. While direct quantitative comparisons of potency with other activators like DT-061, Sodium Selenate, Ceramides, and FTY720 are limited by the available data, this guide provides a framework for understanding their distinct and overlapping mechanisms. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to further elucidate the relative efficacy of these compounds in specific cellular contexts. The conflicting reports on DT-061 highlight the importance of rigorous validation of on-target effects for any potential therapeutic. Future studies employing standardized assays will be crucial for a definitive ranking of these PP2A activators and for advancing their development as potential cancer therapeutics.
References
- 1. Sodium selenate specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium selenate reduces hyperphosphorylated tau and improves outcomes after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics and phosphoproteomics of PP2A-PPP2R5D variants reveal deregulation of RPS6 phosphorylation via converging signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 6. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 | The EMBO Journal [link.springer.com]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Anti-Tumor Agent Sodium Selenate Decreases Methylated PP2A, Increases GSK3βY216 Phosphorylation, Including Tau Disease Epitopes and Reduces Neuronal Excitability in SHSY-5Y Neurons | MDPI [mdpi.com]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 18. mdpi.com [mdpi.com]
SH-BC-893: A Novel Sphingolipid-Based Therapeutic Candidate for Prostate Cancer
A Comparative Analysis Against Current Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer treatment is continually evolving, with novel therapeutic agents targeting distinct molecular pathways emerging. This guide provides a comprehensive comparison of the investigational drug SH-BC-893 with current standard-of-care therapies for prostate cancer, including androgen receptor-targeted agents and chemotherapeutics. The objective is to furnish researchers and drug development professionals with a detailed analysis of the available preclinical efficacy data, mechanisms of action, and experimental protocols to facilitate an informed evaluation of this compound's potential.
Executive Summary
This compound is a novel, orally bioavailable, synthetic sphingolipid that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1][2] Its mechanism of action, which involves the simultaneous disruption of nutrient uptake and lysosomal function, presents a distinct approach compared to existing therapies that primarily target androgen receptor signaling or microtubule dynamics. Preclinical studies have shown that this compound can profoundly inhibit tumor growth in a genetically engineered mouse model of PTEN-deficient prostate cancer, a common alteration in human prostate tumors.[1] This guide will delve into the specifics of these findings and contextualize them against the established efficacy of abiraterone, enzalutamide, docetaxel, and cabazitaxel.
Mechanism of Action: A Dual-Pronged Attack on Cancer Metabolism
This compound exerts its anti-cancer effects through a novel mechanism that targets two fundamental dependencies of cancer cells: nutrient acquisition and intracellular nutrient processing.[1] It is a water-soluble sphingolipid analog that activates protein phosphatase 2A (PP2A). This activation leads to the mislocalization of the lipid kinase PIKfyve, which in turn disrupts the production of PI(3,5)P2. The consequence is a dual blockade:
-
Inhibition of Nutrient Transporter Internalization: this compound triggers the internalization of nutrient transporters from the cell surface, limiting the uptake of essential nutrients like glucose and amino acids.[1]
-
Blockade of Lysosomal Function: By disrupting PIKfyve function, this compound inhibits lysosomal fusion events that are critical for the breakdown of extracellular proteins and organelles (autophagy), further starving the cancer cells of vital resources.[1]
This simultaneous disruption of parallel nutrient access pathways makes this compound a potent agent against cancer cells, including those with a less pronounced Warburg phenotype, such as PTEN-deficient prostate tumors.[1]
In contrast, current therapies operate through distinct mechanisms:
-
Abiraterone Acetate: An irreversible inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[3][4][5][6] By blocking androgen production, it deprives the androgen receptor (AR) of its ligand, thereby inhibiting AR signaling.
-
Enzalutamide: A potent androgen receptor inhibitor that acts on multiple steps of the AR signaling pathway. It competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs the binding of the AR to DNA.[7][8][9][10][11]
-
Docetaxel: A taxane chemotherapeutic agent that works by stabilizing microtubules, leading to the inhibition of mitotic and interphase cellular functions and ultimately resulting in apoptotic cell death.[12]
-
Cabazitaxel: A second-generation taxane that also disrupts the microtubule network. It is effective in docetaxel-resistant tumors.
The following diagram illustrates the distinct signaling pathways targeted by this compound and current androgen receptor-targeted therapies.
Preclinical Efficacy of this compound
The primary in vivo efficacy data for this compound in prostate cancer comes from a study utilizing a genetically engineered mouse model with prostate-specific deletion of the PTEN tumor suppressor gene.[1] This model develops spontaneous, slow-growing prostate tumors that recapitulate features of human PTEN-deficient prostate cancer.
| Drug | Dose and Schedule | Animal Model | Tumor Growth Inhibition | Reference |
| This compound | 120 mg/kg, oral gavage, daily | Autochthonous PTEN-deficient prostate cancer mouse model | Profoundly inhibited tumor growth (Specific percentage not quantified in the text, but graphical data shows significant reduction compared to vehicle) | [1] |
Efficacy of Current Prostate Cancer Therapies (Clinical Data)
| Drug | Pivotal Clinical Trial | Patient Population | Primary Endpoint | Median Overall Survival (OS) | Reference |
| Abiraterone Acetate (+ Prednisone) | COU-AA-301 | Post-docetaxel mCRPC | Overall Survival | 15.8 months vs. 11.2 months with placebo | |
| Enzalutamide | AFFIRM | Post-docetaxel mCRPC | Overall Survival | 18.4 months vs. 13.6 months with placebo | [7][10] |
| Docetaxel (+ Prednisone) | TAX 327 | Chemo-naïve mCRPC | Overall Survival | 18.9 months vs. 16.5 months with mitoxantrone | |
| Cabazitaxel (+ Prednisone) | TROPIC | Post-docetaxel mCRPC | Overall Survival | 15.1 months vs. 12.7 months with mitoxantrone |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of efficacy data.
This compound In Vivo Efficacy Study
-
Animal Model: Prostate-specific PTEN-deficient mice on a C57BL/6 background. These mice develop prostatic intraepithelial neoplasia (PIN) by 6 weeks of age and invasive adenocarcinoma by 9-12 weeks.
-
Treatment: Male mice were treated with this compound at a dose of 120 mg/kg body weight, administered daily via oral gavage. The vehicle control was water.
-
Tumor Monitoring: Tumor burden was monitored by magnetic resonance imaging (MRI).
-
Efficacy Endpoint: The primary endpoint was the change in tumor volume over the course of the treatment.
-
Reference: [1]
The following diagram outlines the experimental workflow for the preclinical evaluation of this compound.
General Protocol for Xenograft Studies of Standard Therapies
While specific protocols vary between studies, a general workflow for evaluating standard-of-care therapies in prostate cancer xenograft models is as follows:
-
Cell Lines: Human prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, C4-2B or PC-3 for castration-resistant) are commonly used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Cells are typically injected subcutaneously or orthotopically into the prostate.
-
Treatment: Once tumors reach a palpable size, mice are randomized to treatment and control groups. Dosing and administration routes are based on established protocols for each drug.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous tumors) or imaging techniques.
-
Efficacy Endpoints: Common endpoints include tumor growth inhibition, delay in tumor progression, and in some cases, survival.
Discussion and Future Directions
This compound presents a compelling preclinical profile with a novel mechanism of action that is distinct from current prostate cancer therapies. Its efficacy in a genetically engineered mouse model of PTEN-deficient prostate cancer is particularly noteworthy, as PTEN loss is a frequent event in human prostate cancer and is associated with poor prognosis.
A direct comparison of the preclinical efficacy of this compound with standard-of-care agents is challenging due to the lack of head-to-head studies in the same animal model. The data presented in this guide juxtaposes the robust tumor growth inhibition by this compound in a spontaneous tumor model with the well-established clinical efficacy of current therapies in late-stage metastatic disease.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies of this compound against abiraterone, enzalutamide, and docetaxel in relevant prostate cancer models, including PTEN-deficient and castration-resistant models.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with existing therapies to overcome resistance mechanisms.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound into early-phase clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with prostate cancer.
The unique mechanism of action of this compound, targeting cancer cell metabolism, holds the promise of a valuable new therapeutic option for prostate cancer, potentially in patient populations with specific molecular alterations like PTEN loss. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. JCI - Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways [jci.org]
- 2. PTEN deficiency and AMPK activation promote nutrient scavenging and anabolism in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FABP5 Inhibition against PTEN-Mutant Therapy Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. niddk.nih.gov [niddk.nih.gov]
- 8. In Vivo Efficacy of a Macrocyclic Peptoid-Peptide Hybrid That Selectively Modulates the Beta-Catenin/TCF Interaction to Inhibit Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The PTEN Conundrum: How to Target PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of SH-BC-893: A Comparative Guide to Genetic Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic sphingolipid SH-BC-893 with genetic knockdown approaches and alternative small molecules for validating its mechanism of action in preventing ceramide-induced mitochondrial fission. Experimental data is presented to objectively assess the performance of these different strategies.
This compound: A Novel Inhibitor of Mitochondrial Fission
This compound is an orally bioavailable and water-soluble synthetic sphingolipid that has demonstrated potent effects in correcting diet-induced obesity by opposing ceramide-induced mitochondrial fission.[1][2][3][4] Its mechanism of action involves the simultaneous inhibition of two key proteins involved in endolysosomal trafficking, which is crucial for the mitochondrial fission process: ADP-ribosylation factor 6 (ARF6) and the lipid kinase PIKfyve.[1][2] By disrupting these pathways, this compound effectively blocks the recruitment of the fission machinery to the mitochondria, thereby maintaining a healthy, elongated mitochondrial network.[1]
Genetic Validation of this compound's Mechanism
The specific mechanism of this compound has been validated through genetic studies that either mimic or rescue its effects. Genetic knockdown of ARF6 or PIKfyve reproduces the mitochondrial elongation phenotype observed with this compound treatment. Conversely, overexpression of downstream effectors can rescue the fission-inhibiting effects of this compound, confirming its on-target activity.
Signaling Pathway of this compound in Preventing Mitochondrial Fission
Performance Comparison: this compound vs. Genetic Knockdown and Alternatives
The efficacy of this compound in preventing mitochondrial fragmentation can be quantitatively compared to genetic knockdown of its targets (ARF6 and PIKfyve) and other small molecule inhibitors. The following tables summarize key data from relevant studies. Mitochondrial morphology is often quantified by parameters such as aspect ratio (a measure of length to width) and form factor (a measure of circularity and branching). Higher aspect ratio and lower roundness indicate more elongated, networked mitochondria.
| Treatment/Intervention | Target | Key Quantitative Outcomes (vs. Control) | Reference |
| This compound (5 µM) | ARF6 and PIKfyve | Increased mitochondrial aspect ratio and decreased roundness in palmitate-treated cells. | [1] |
| NAV2729 (12.5 µM) | ARF6 | Increased mitochondrial aspect ratio and decreased roundness in palmitate-treated cells. | [1] |
| YM201636 (800 nM) | PIKfyve | Increased mitochondrial aspect ratio and decreased roundness in palmitate-treated cells. | [1] |
| Leflunomide | Dihydroorotate dehydrogenase (indirectly affects mitochondrial dynamics) | Promotes mitochondrial elongation. | |
| ARF6 siRNA Knockdown | ARF6 | Leads to elongated mitochondrial morphology. | |
| PIKfyve shRNA Knockdown | PIKfyve | Results in the preservation of mitochondrial network structure under stress. |
Table 1: Comparison of this compound with Alternative Small Molecules and Genetic Knockdown.
| Rescue Experiment | Effect on this compound Action | Mechanism of Rescue | Reference |
| Overexpression of TRPML1 | Undermines the protective effect of this compound on mitochondrial morphology. | Restores endolysosomal trafficking downstream of PIKfyve. | [1] |
| Overexpression of GRP1-DD (phosphomimetic ARF6 GEF) | Undermines the protective effect of this compound on mitochondrial morphology. | Bypasses ARF6 inhibition by constitutively activating the pathway. | [1] |
Table 2: Genetic Rescue Experiments Validating this compound's On-Target Activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Genetic Knockdown of ARF6 and PIKfyve
1. siRNA Transfection for ARF6 Knockdown:
-
Cell Seeding: Plate cells (e.g., HeLa or MEFs) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute ARF6-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours post-transfection. Assess knockdown efficiency by Western blot or qRT-PCR. Analyze mitochondrial morphology by fluorescence microscopy.
2. shRNA Lentiviral Transduction for PIKfyve Knockdown:
-
Lentivirus Production: Co-transfect HEK293T cells with a pLKO.1-based shRNA plasmid targeting PIKfyve, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Plate target cells and infect with the lentiviral particles in the presence of polybrene.
-
Selection: After 24-48 hours, select for transduced cells using puromycin.
-
Analysis: Expand the stable cell line and confirm PIKfyve knockdown. Analyze mitochondrial morphology as described below.
Workflow for a Typical Genetic Knockdown Experiment
Small Molecule Treatment and Mitochondrial Morphology Analysis
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with this compound, NAV2729, or leflunomide at the desired concentration for a specified period (e.g., 1-3 hours) before inducing mitochondrial fission with an agent like palmitate or ceramide.
-
Mitochondrial Staining: After treatment, incubate cells with a mitochondrial-specific fluorescent dye such as MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes).
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and acquire images using a confocal or fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.
-
Convert images to 8-bit and apply a threshold to create a binary mask of the mitochondria.
-
Use the "Analyze Particles" function to measure parameters such as aspect ratio (major axis/minor axis) and form factor (4π*area/perimeter²).
-
Conclusion
Genetic knockdown studies provide powerful validation for the mechanism of action of this compound. Both siRNA-mediated knockdown of ARF6 and shRNA-mediated knockdown of PIKfyve phenocopy the effects of this compound by promoting an elongated mitochondrial network. Furthermore, rescue experiments confirm the on-target activity of this compound. When compared to other small molecules, this compound demonstrates a robust and rapid ability to prevent ceramide-induced mitochondrial fission, highlighting its potential as a therapeutic agent for metabolic diseases associated with mitochondrial dysfunction. The detailed protocols provided in this guide should facilitate further research into the promising therapeutic applications of modulating mitochondrial dynamics.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
A Comparative Analysis of the Metabolic Effects of SH-BC-893 and Voluntary Exercise
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of the synthetic sphingolipid analog SH-BC-893 and voluntary exercise. The information is compiled from preclinical studies to assist researchers in understanding the distinct and overlapping mechanisms of these two interventions in the context of metabolic disease.
Overview of Metabolic Interventions
This compound is an experimental, orally bioavailable small molecule that has been shown to correct diet-induced obesity and its associated metabolic sequelae.[1][2][3] It functions by targeting endocytic trafficking, which in turn blocks ceramide-induced mitochondrial fission.[1][2][4] This action helps to restore normal mitochondrial morphology and function in various tissues.[1][2][5]
Voluntary exercise is a well-established non-pharmacological intervention for improving metabolic health. Its benefits are multifaceted, involving systemic adaptations in skeletal muscle, adipose tissue, and the central nervous system.[6][7][8][9] Regular physical activity enhances glucose homeostasis, increases insulin sensitivity, and promotes a healthier body composition.[6][7][8][9]
Comparative Metabolic Effects
The following tables summarize the key metabolic effects of this compound and voluntary exercise based on available preclinical data.
| Metabolic Parameter | This compound | Voluntary Exercise |
| Body Weight | Normalizes body weight in diet-induced obese mice.[1][2] | Partially reduces body weight gain in diet-induced obese mice.[8][9] |
| Glucose Homeostasis | Improves glucose disposal.[1][2] | Normalizes glucose tolerance and improves insulin sensitivity.[6][7] |
| Hepatic Metabolism | Resolves hepatic steatosis (fatty liver).[2] | Reduces liver lipid accumulation.[7] |
| Adipose Tissue | Improves mitochondrial function in white adipose tissue.[1][10] | Reduces visceral adiposity.[6] |
| Hormonal Regulation | Corrects aberrant plasma leptin and adiponectin levels.[1][2][5] Restores leptin sensitivity.[1][2] | Enhances leptin and insulin sensitivity.[8][9] |
| Food Intake | Reduces food intake.[1][2] | No significant change in food intake reported in some studies.[9] |
| Mitochondrial Dynamics | Normalizes mitochondrial morphology by blocking fission.[1][2] | Increases skeletal muscle mitochondrial abundance and biogenesis.[7] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and voluntary exercise are visualized in the following diagrams.
Caption: Signaling pathway of this compound in preventing mitochondrial fission.
Caption: Key signaling pathways activated by voluntary exercise.
Experimental Protocols
This section details the methodologies employed in the studies of this compound and voluntary exercise.
This compound Studies
-
Animal Model: Male C57BL/6J mice were often used.
-
Diet: Mice were fed a high-fat diet (HFD), typically containing 60% of calories from fat, to induce obesity.
-
Drug Administration: this compound was administered orally, with doses around 120 mg/kg.[10]
-
Metabolic Assessments:
-
Body Composition: Measured using techniques like magnetic resonance imaging (MRI).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
-
Plasma Analysis: Blood samples were analyzed for levels of leptin, adiponectin, and other metabolic markers.
-
Mitochondrial Morphology: Assessed in tissues like the liver, brain, and white adipose tissue using microscopy.[1][2]
-
Caption: Experimental workflow for this compound studies.
Voluntary Exercise Studies
-
Animal Model: Similar to this compound studies, male C57BL/6 mice or Sprague-Dawley rats were commonly used.[6][8][9]
-
Exercise Paradigm: Animals were housed in cages equipped with voluntary running wheels. The duration of the exercise intervention typically ranged from several weeks to months.[8][9]
-
Control Group: Sedentary control animals were housed in cages without running wheels.
-
Metabolic Assessments:
-
Comprehensive Lab Animal Monitoring System (CLAMS): Used to measure energy expenditure, respiratory exchange ratio, and physical activity.
-
Body Composition: Determined by MRI or by weighing dissected fat pads.
-
Glucose and Insulin Tolerance Tests: Conducted to evaluate whole-body glucose metabolism.
-
Immunohistochemistry: Used to analyze changes in the hypothalamus, such as the number of pro-opiomelanocortin (POMC)-expressing neurons.[8][9]
-
Gene Expression Analysis: Performed on tissues like skeletal muscle to measure markers of mitochondrial biogenesis (e.g., PGC-1α).[7]
-
Caption: Experimental workflow for voluntary exercise studies.
Additive Effects and Future Directions
Notably, one study reported that the metabolic benefits of this compound were additive to those of voluntary exercise, suggesting that these two interventions may work through complementary pathways.[1] This finding opens up the possibility of combination therapies for obesity and related metabolic disorders.
Future research should focus on elucidating the potential synergistic effects of combining this compound with exercise. Head-to-head comparative studies under identical experimental conditions would be invaluable for directly contrasting the magnitude and scope of their respective metabolic benefits. Furthermore, translating these preclinical findings into human studies will be a critical next step in evaluating the therapeutic potential of this compound.
References
- 1. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 3. Drug-like sphingolipid this compound opposes ceramide-induced mitochondrial fission and corrects diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity | EMBO Molecular Medicine [link.springer.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effect of voluntary exercise upon the metabolic syndrome and gut microbiome composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voluntary exercise improves hypothalamic and metabolic function in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of SH-BC-893 in Mitigating Diet-Induced Obesity Across Mouse Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic sphingolipid analog SH-BC-893 and its effects on diet-induced obesity in preclinical mouse models. As research into metabolic disorders continues to identify novel therapeutic targets, understanding the efficacy and mechanism of action of emerging compounds like this compound is paramount. This document summarizes the currently available experimental data, comparing the performance of this compound with other relevant alternatives and offering detailed insights into its underlying signaling pathways.
Introduction to this compound
This compound is a synthetic, water-soluble, and orally bioavailable sphingolipid analog.[1][2] It has emerged as a promising therapeutic candidate for metabolic diseases, particularly diet-induced obesity.[2][3] The primary mechanism of action of this compound involves the modulation of mitochondrial dynamics. Specifically, it counteracts ceramide-induced mitochondrial fission, a key pathological event in the development of obesity and related metabolic dysfunctions.[2][3][4] this compound achieves this by inhibiting ARF6- and PIKfyve-dependent endolysosomal trafficking, which are crucial for the recruitment of the fission protein Drp1 to the mitochondria.[3][4]
Cross-Validation of this compound's Effects in Different Mouse Strains
A critical aspect of preclinical drug development is the validation of a compound's efficacy across different genetic backgrounds. While this compound has shown significant promise, the available research has predominantly focused on the C57BL/6J mouse strain, a widely used model for diet-induced obesity.[3] To date, there is a notable absence of published studies investigating the effects of this compound in other common mouse strains used in metabolic research, such as BALB/c, FVB, or genetically modified models like ob/ob and db/db mice. This represents a significant data gap that needs to be addressed in future research to fully understand the potential of this compound as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound and its alternatives in various mouse models of obesity.
Table 1: Effects of this compound on Metabolic Parameters in C57BL/6J Mice with Diet-Induced Obesity
| Parameter | Control (High-Fat Diet) | This compound (120 mg/kg) | Percentage Change | Reference |
| Body Weight Gain | Significant increase | Significant reduction | Not specified | [3] |
| Food Intake | Normal for HFD | Reduced | Not specified | [3] |
| Plasma Leptin | Elevated | Reduced | Not specified | [3] |
| Plasma Adiponectin | Reduced | Increased | Not specified | [3] |
| Hepatic Steatosis | Present | Resolved | Not specified | [3] |
| Glucose Handling | Impaired | Improved | Not specified | [3] |
Table 2: Comparison of this compound with Alternative Compounds in Mouse Models of Obesity
| Compound | Mechanism of Action | Mouse Strain | Key Efficacy Findings | Reference |
| This compound | Inhibitor of mitochondrial fission (via ARF6 and PIKfyve) | C57BL/6J | Reduces body weight, improves glucose handling, resolves hepatic steatosis. | [3] |
| Mdivi-1 | Inhibitor of mitochondrial fission (Drp1) | ob/ob | Moderately improves insulin resistance, no effect on glucose clearance. Reduces blood glucose by 50%. | [5][6] |
| Myriocin | Inhibitor of ceramide synthesis | C57BL/6J, LDLR-/- | Reverses diet-induced insulin resistance, enhances whole-body oxygen consumption, reduces body weight gain. | [7][8][9] |
| Celastrol | Leptin sensitizer | Diet-induced obese mice | Suppresses food intake, increases energy expenditure, reduces body weight. | Not directly cited |
Experimental Protocols
Diet-Induced Obesity Model in C57BL/6J Mice
This protocol is a standard method for inducing obesity and metabolic syndrome in C57BL/6J mice.[10][11]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.[3]
-
Acclimation: Animals are acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Diet:
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[10]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Outcome Measures: At the end of the study period, various parameters are assessed, including:
-
Body composition (fat mass, lean mass).
-
Fasting blood glucose and insulin levels.
-
Glucose and insulin tolerance tests.
-
Plasma lipid profile (cholesterol, triglycerides).
-
Histological analysis of liver and adipose tissue.
-
This compound Administration Protocol
-
Compound Preparation: this compound is a water-soluble compound.[1] For oral administration, it is typically dissolved in sterile water or saline.
-
Dosage: A dose of 120 mg/kg body weight has been shown to be effective in C57BL/6J mice.[3]
-
Administration: The compound is administered via oral gavage.
-
Frequency: The frequency of administration can vary depending on the study design, ranging from a single dose to intermittent dosing (e.g., three times a week).[3]
-
Pharmacokinetics: In mice, this compound has a time to maximum concentration (tmax) of 4 hours and a half-life (t1/2) of 10.6 hours.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Preventing Mitochondrial Fission
Caption: this compound signaling pathway preventing mitochondrial fission.
Experimental Workflow for Evaluating this compound in a Diet-Induced Obesity Model
Caption: Workflow for this compound evaluation in diet-induced obese mice.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for diet-induced obesity, with a well-defined mechanism of action centered on the preservation of mitochondrial integrity. The data from studies in C57BL/6J mice are promising, showing improvements in key metabolic parameters. However, the lack of data in other mouse strains is a critical gap that hinders a comprehensive understanding of its efficacy and potential translatability.
Future research should prioritize the cross-validation of this compound's effects in a broader range of mouse models, including:
-
Other common inbred strains: Such as BALB/c and FVB, to assess the influence of genetic background.
-
Genetically obese models: Such as ob/ob (leptin-deficient) and db/db (leptin receptor-deficient) mice, to elucidate the role of the leptin signaling pathway in the compound's anorexigenic effects.[12]
-
Female mice: To investigate potential sex-specific differences in response to treatment.
Furthermore, direct comparative studies with other mitochondrial dynamics modulators and ceramide synthesis inhibitors would provide a clearer picture of the relative efficacy and potential advantages of this compound. Addressing these research questions will be crucial in advancing this compound through the drug development pipeline and ultimately determining its clinical utility in treating human metabolic diseases.
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fuse your mitochondria, lose appetite: an anorexic, anti‐obesity sphingolipid | EMBO Molecular Medicine [link.springer.com]
- 5. Inhibition of mitochondrial fission by Drp-1 blockade by short-term leptin and Mdivi-1 treatment improves white adipose tissue abnormalities in obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of De Novo Ceramide Synthesis Reverses Diet-Induced Insulin Resistance and Enhances Whole-Body Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myriocin Restores Metabolic Homeostasis in dAGE-Exposed Mice via AMPK-PGC1α-Mediated Mitochondrial Activation and Systemic Lipid/Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-BC-893: A Head-to-Head Performance Analysis Against Compounds Targeting Parallel Nutrient Access Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SH-BC-893's performance against other compounds that target parallel nutrient access pathways. The experimental data cited herein highlights the unique dual-action mechanism of this compound, which simultaneously disrupts nutrient influx and lysosomal nutrient recycling, offering a distinct advantage over compounds with singular modes of action.
Executive Summary
This compound is a synthetic, water-soluble, and orally bioavailable sphingolipid analog that has demonstrated potent anti-neoplastic and metabolism-regulating properties.[1] Its primary mechanism involves the disruption of endolysosomal trafficking through the dual inhibition of the PIKfyve pathway and the inactivation of the ARF6 GTPase.[2][3] This multifaceted approach leads to two key cellular events:
-
Inhibition of Nutrient Transporter Internalization: this compound effectively reduces the presence of essential nutrient transporters on the cell surface, limiting the uptake of glucose, amino acids, and other vital metabolites.[4]
-
Blockade of Lysosomal Degradation: The compound also obstructs lysosomal fusion events, preventing the breakdown and utilization of extracellular proteins and other scavenged nutrients.[5][6]
This simultaneous targeting of two parallel nutrient access pathways makes this compound a highly effective agent for inducing metabolic stress in cancer cells and correcting metabolic dysregulation in obesity.[5][7] This guide will compare the performance of this compound with other compounds that modulate related pathways, including ARF6 inhibitors, PIKfyve inhibitors, and other modulators of mitochondrial dynamics.
Comparative Performance Data
The efficacy of this compound in preventing ceramide-induced mitochondrial fission, a key event in metabolic dysfunction, has been quantitatively compared to other compounds targeting related pathways.
Table 1: Comparative Efficacy in Preventing Palmitate-Induced Mitochondrial Fission in Mouse Embryonic Fibroblasts (MEFs) [2]
| Compound | Target(s) | Concentration | Incubation Time | Efficacy in Preventing Mitochondrial Fission (Compared to Control) |
| This compound | PIKfyve, ARF6 | 5 µM | 3 hours | Complete protection, restored mitochondrial network |
| NAV2729 | ARF6 | 12.5 µM | 3 hours | Partial protection, preserved a more tubular mitochondrial network than palmitate alone |
| YM201636 | PIKfyve | 800 nM | 3 hours | Significant reduction in mitochondrial fragmentation |
| Leflunomide | Dihydroorotate dehydrogenase (DHODH) | Not specified | 1 hour | Ineffective |
| Leflunomide | Dihydroorotate dehydrogenase (DHODH) | Not specified | 24 hours | Effective at blocking C16:0 ceramide-induced mitochondrial fragmentation |
Key Findings from Comparative Studies:
-
This compound provides rapid and robust protection against palmitate- and ceramide-induced mitochondrial fragmentation, outperforming other tested molecules.[2][3]
-
While the ARF6 inhibitor NAV2729 and the PIKfyve inhibitor YM201636 show efficacy in preserving mitochondrial morphology, this compound's dual-targeting approach results in a more complete restoration of the mitochondrial network.[2]
-
Leflunomide, which acts on a different pathway, requires a significantly longer incubation period to exert a protective effect on mitochondria, highlighting the rapid action of this compound.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound
Caption: Mechanism of this compound in disrupting parallel nutrient access pathways.
Experimental Workflow: Mitochondrial Fission Assay
Caption: Workflow for assessing mitochondrial fission via immunofluorescence.
Experimental Protocols
Key Experiment: Mitochondrial Fission Assay via Immunofluorescence
This protocol is adapted from standard immunofluorescence procedures and is suitable for assessing changes in mitochondrial morphology in response to treatment with this compound and comparator compounds.[8][9][10]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line
-
Glass coverslips
-
6-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, NAV2729, YM201636, Leflunomide, Palmitate, C16:0 Ceramide
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-TOM20 (or other mitochondrial marker)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed MEFs onto the coverslips at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 5 µM), NAV2729 (e.g., 12.5 µM), YM201636 (e.g., 800 nM), or leflunomide for the specified pre-incubation time (e.g., 3 hours for this compound, 24 hours for leflunomide).
-
Induce mitochondrial fission by adding palmitate (e.g., 250 µM) or C16:0 ceramide to the culture medium and incubate for the desired time (e.g., 3 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-TOM20 antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a confocal microscope.
-
-
Image Analysis:
-
Acquire images of the mitochondrial network.
-
Quantify mitochondrial morphology using software such as ImageJ to measure parameters like aspect ratio, branch length, and form factor.
-
Key Experiment: Lysosomal Degradation Assay
This protocol provides a method to assess the impact of this compound on the lysosomal degradation of extracellular proteins.[11][12]
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound
-
Fluorescently-labeled protein (e.g., DQ-Red BSA, which is self-quenched and fluoresces upon proteolytic degradation)
-
Lysosomal inhibitors (e.g., Bafilomycin A1, as a positive control for inhibition of degradation)
-
Plate reader with fluorescence capabilities or a flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 96-well) at a density that allows for optimal growth during the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (Bafilomycin A1).
-
-
Substrate Incubation:
-
Add DQ-Red BSA to the cell culture medium at the manufacturer's recommended concentration.
-
Incubate for a period sufficient to allow for endocytosis and lysosomal trafficking (e.g., 2-4 hours).
-
-
Measurement of Fluorescence:
-
Wash the cells with PBS to remove any non-internalized fluorescent substrate.
-
Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry. An increase in fluorescence indicates proteolytic degradation of the DQ-Red BSA in the lysosomes.
-
-
Data Analysis:
-
Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells. A decrease in fluorescence in the this compound-treated cells indicates an inhibition of lysosomal degradation.
-
Conclusion
This compound distinguishes itself from other compounds targeting related cellular pathways through its unique dual mechanism of action. By simultaneously inhibiting nutrient transporter-mediated uptake and lysosomal degradation of scavenged macromolecules, this compound effectively starves cancer cells and corrects metabolic imbalances. The experimental data clearly demonstrates its superior and rapid efficacy in preventing ceramide-induced mitochondrial fission compared to compounds that target only a single component of these interconnected pathways. This comprehensive approach makes this compound a promising therapeutic candidate for diseases driven by metabolic dysregulation, such as cancer and obesity. Further research into the synergistic effects of this compound with other metabolic inhibitors may unveil even more potent therapeutic strategies.
References
- 1. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug‐like sphingolipid SH‐BC‐893 opposes ceramide‐induced mitochondrial fission and corrects diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. escholarship.org [escholarship.org]
- 5. JCI - Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways [jci.org]
- 6. Targeting cancer metabolism by simultaneously disrupting parallel nutrient access pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. Immunocytochemistry protocol | Abcam [abcam.com]
- 11. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SH-BC-893
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of the investigational sphingolipid analog, SH-BC-893. As a novel compound, all personnel should treat this compound with the appropriate care for a substance with unknown long-term health effects. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is mandatory when handling this compound in solid form or in solution. The minimum required PPE includes:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory where chemicals are handled. |
| Hand Protection | Nitrile Gloves | Should be worn when handling the compound, solutions, or contaminated surfaces. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Must be worn to protect against spills and contamination of personal clothing. |
| Footwear | Closed-toe Shoes | Must be worn at all times within the laboratory. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Preparation of Solutions:
-
All weighing and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation risk.
-
Consult relevant research protocols for appropriate solvents and concentrations. Common solvents may include DMSO, ethanol, or aqueous buffers.
-
Ensure all glassware and equipment are clean and dry before use.
Administration in Experiments:
-
In-vitro: When adding this compound to cell cultures, use sterile techniques within a biological safety cabinet.
-
In-vivo: For animal studies, appropriate animal handling and restraint techniques must be used. Administration routes (e.g., oral gavage, injection) should be performed by trained personnel.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated media should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for injections must be disposed of in a designated sharps container. |
Quantitative Data from Cited Experiments
The following table summarizes typical concentrations and dosages of this compound used in published research studies. These values are for reference and should be adapted to specific experimental designs.
| Application | Concentration / Dosage | Solvent / Vehicle |
| In-vitro (Cell Culture) | 1-10 µM | DMSO |
| In-vivo (Mouse Models) | 10-50 mg/kg | Oral gavage in a suitable vehicle (e.g., corn oil, PBS with Tween 80) |
Experimental Protocols
Key Experiment: In-vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (media with DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells compared to the vehicle control.
Visualizations
Caption: In-vitro experimental workflow for this compound.
Caption: In-vivo experimental workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
